Reveromycin C
Description
Propriétés
Formule moléculaire |
C37H54O11 |
|---|---|
Poids moléculaire |
674.8 g/mol |
Nom IUPAC |
(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
InChI |
InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m1/s1 |
Clé InChI |
NDQHXHWOEDTFCC-UXZGZDKBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Reveromycin C: A Technical Guide to its Structural Elucidation and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin C is a polyketide natural product first isolated from Streptomyces sp. that has garnered significant attention in the scientific community for its potent and selective biological activities.[1] As a member of the reveromycin complex, it demonstrates notable antifungal, anti-tumor, and unique anti-osteoporotic properties.[1][2][3] The intricate structure of this compound, featuring a spiroketal core, two terminal carboxylic acid groups, and a succinate (B1194679) ester, has necessitated a comprehensive analytical approach for its complete structural elucidation.[1] This technical guide provides an in-depth overview of the spectroscopic analysis and structural characterization of this compound, presenting key quantitative data and experimental methodologies for researchers in natural product chemistry, drug discovery, and related fields.
Structural Elucidation
The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). These methods provided detailed insights into the connectivity of atoms, stereochemistry, and overall molecular formula.
Spectroscopic Data
The structural assignment of this compound is supported by a comprehensive set of spectroscopic data. The following tables summarize the key quantitative findings from ¹H and ¹³C NMR spectroscopy, as well as mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, MeOH-d₄)
| Position | δH (ppm), Multiplicity (J in Hz) |
| 2 | 5.82, dd (15.7, 1.3) |
| 3 | 6.98, dd (15.7, 7.7) |
| 4 | 4.70, d (7.7) |
| 4-Me | 1.08, d (6.8) |
| 5 | 1.95, m |
| 6 | 3.65, m |
| 8 | 3.85, m |
| 8-Me | 1.75, s |
| 9 | 5.45, d (9.8) |
| 11 | 5.60, dd (15.2, 9.8) |
| 12 | 6.05, dd (15.2, 10.0) |
| 12-Me | 0.89, d (6.5) |
| 13a | 1.40, m |
| 13b | 1.25, m |
| 14 | 2.10, m |
| 15 | 4.10, t (6.5) |
| 17 | 3.95, m |
| 18 | 4.90, m |
| 19 | 4.70, d (7.0) |
| 20 | 6.48, dd (15.5, 7.0) |
| 21 | 6.46, d (15.5) |
| 22-Me | 2.23, d (1.0) |
| 25a | 1.65, m |
| 25b | 1.55, m |
| 26a | 2.60, m |
| 26b | 2.62, m |
| 27 | 1.80, m |
| 28 | 0.90, t (7.4) |
| 2' | 2.60, m |
| 3' | 2.62, m |
Data sourced from "Reveromycins Supporting Revised - The Royal Society of Chemistry".
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, MeOH-d₄)
| Position | δC (ppm) |
| 1 | 169.9 |
| 2 | 122.3 |
| 3 | 152.6 |
| 4 | 79.9 |
| 4-Me | 15.4 |
| 5 | 35.3 |
| 6 | 70.1 |
| 7 | 98.8 |
| 8 | 134.1 |
| 8-Me | 13.2 |
| 9 | 128.5 |
| 11 | 130.1 |
| 12 | 135.7 |
| 12-Me | 18.1 |
| 13 | 30.0 |
| 14 | 40.2 |
| 15 | 68.9 |
| 16 | 38.1 |
| 17 | 72.3 |
| 18 | 85.4 |
| 19 | 79.9 |
| 20 | 134.1 |
| 21 | 139.8 |
| 22 | 153.0 |
| 22-Me | 13.7 |
| 23 | 122.0 |
| 24 | 170.3 |
| 25 | 39.8 |
| 26 | 29.8 |
| 27 | 23.5 |
| 28 | 14.3 |
| 1' | 172.7 |
| 2' | 30.0 |
| 3' | 29.8 |
| 4' | 175.7 |
Data sourced from "Reveromycins Supporting Revised - The Royal Society of Chemistry".
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₇H₅₄O₁₁ |
| Molecular Weight | 674.8 g/mol |
| Ionization Mode | ESI (Negative) |
| Observed m/z | [M-H]⁻ |
Data sourced from Cayman Chemical and United States Biological product information.[1][4]
Experimental Protocols
The successful elucidation of this compound's structure relied on precise and well-defined experimental procedures. The following sections detail the methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer equipped with a 5 mm BBI probe with a Z-gradient.
Sample Preparation: A sample of purified this compound was dissolved in deuterated methanol (B129727) (MeOH-d₄).
Data Acquisition: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments were performed at a constant temperature of 25°C. Chemical shifts were referenced to the residual solvent signals of MeOH-d₄.
High-Resolution Mass Spectrometry (HR-MS)
Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Daltonics micrOTOF-Q instrument equipped with an Apollo II ESI ion source.
Sample Introduction: The sample was introduced via direct infusion or after separation using an Agilent 1100 series HPLC system.
Data Acquisition: Mass spectra were acquired in negative ion mode. The instrument was calibrated using an external standard to ensure high mass accuracy.
Biological Activity and Signaling Pathway
This compound exerts its biological effects through a specific molecular mechanism, primarily by inhibiting eukaryotic isoleucyl-tRNA synthetase (IleRS).[3][5][6] This inhibition disrupts protein synthesis, leading to downstream cellular effects, including the induction of apoptosis, particularly in osteoclasts.[2][7]
Experimental workflow for the isolation and structural elucidation of this compound.
The acidic microenvironment of active osteoclasts enhances the cell permeability of this compound, contributing to its selective activity.[7] Once inside the cell, it binds to IleRS, preventing the charging of tRNA with isoleucine. This halt in protein synthesis triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequently caspase-3, leading to programmed cell death of the osteoclast.[2]
Signaling pathway of this compound-induced apoptosis in osteoclasts.
Conclusion
The structural elucidation of this compound serves as a prime example of the power of modern spectroscopic techniques in natural product chemistry. The detailed ¹H and ¹³C NMR data, in conjunction with high-resolution mass spectrometry, have provided an unambiguous assignment of its complex molecular architecture. Understanding the precise structure and its correlation with the unique biological activity of inhibiting isoleucyl-tRNA synthetase opens avenues for the rational design of novel therapeutic agents targeting bone resorption and cancer. This guide provides a foundational resource for researchers aiming to further investigate the chemical and biological properties of this compound and its analogs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Reveromycin C: A Technical Guide to its Mechanism of Action in EGF-Stimulated Mitogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin C is a polyketide antibiotic produced by the actinomycete genus Streptomyces. It belongs to a class of compounds that have garnered significant interest for their potent biological activities, including antifungal and antitumor properties. A key area of investigation has been its inhibitory effect on eukaryotic cell growth, particularly its interference with mitogenesis stimulated by epidermal growth factor (EGF). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on the signaling pathways that govern EGF-induced cell proliferation.
Core Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
The primary molecular target of this compound, similar to its well-studied analog Reveromycin A, is the enzyme isoleucyl-tRNA synthetase (IleRS) .[1] This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNAIle). By inhibiting IleRS, this compound effectively halts the incorporation of isoleucine into nascent polypeptide chains, leading to a global shutdown of protein synthesis. This inhibition of protein synthesis is a selective action against eukaryotic cells.[2][3]
The inhibitory effect of Reveromycins A, C, and D on eukaryotic cells has been observed to be closely similar.[2][3] This fundamental action on a critical cellular process triggers a cascade of downstream events that ultimately culminate in the suppression of cell growth and proliferation.
Impact on EGF-Stimulated Mitogenesis
Epidermal growth factor (EGF) is a potent mitogen that stimulates cell division by binding to its receptor (EGFR) and activating a complex network of intracellular signaling pathways. This compound has been shown to be an effective inhibitor of the mitogenic response induced by EGF in Balb/MK mouse keratinocyte cells.[2][3][4][5] The inhibition of protein synthesis by this compound directly impacts the cellular machinery required for cell cycle progression and DNA replication, thereby counteracting the proliferative signals initiated by EGF.
Quantitative Data on the Inhibitory Effects of this compound
The following table summarizes the available quantitative data on the inhibitory activities of this compound and its analogs. It is important to note that specific IC50 values for this compound are not always available in the literature, and in such cases, data for the closely related Reveromycin A are provided as a reference point, given their similar biological activities.[2][3]
| Parameter | Compound | Cell Line/System | IC50 Value | Reference |
| EGF-Stimulated Mitogen Response | Reveromycins A, C, D | Balb/MK cells | Activity confirmed, specific IC50 for C not provided | [2][3] |
| Protein Synthesis Inhibition | Reveromycin A | In vitro (eukaryotic) | Selective inhibitor, specific IC50 not provided | [2][3] |
Downstream Cellular Consequences
The inhibition of isoleucyl-tRNA synthetase and the subsequent blockade of protein synthesis by this compound lead to two major cellular outcomes that counteract EGF-stimulated mitogenesis: G1 phase cell cycle arrest and the disruption of key signaling pathways.
G1 Phase Cell Cycle Arrest
Progression through the cell cycle is tightly regulated by the synthesis and degradation of key proteins, particularly cyclins and cyclin-dependent kinases (CDKs). By inhibiting the synthesis of these essential regulatory proteins, this compound effectively halts the cell cycle in the G1 phase. This prevents the cell from entering the S phase, where DNA replication occurs, thus directly inhibiting mitogenesis.
Disruption of the Raf-MEK-ERK (MAPK) Signaling Pathway
The Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central signaling pathway activated by EGF that drives cell proliferation. The activation of this pathway leads to the transcription of genes necessary for cell cycle progression. While this compound's primary target is not a kinase in this pathway, its inhibitory effect on protein synthesis has profound consequences on the sustained signaling required for mitogenesis. The synthesis of key components and downstream effectors of this pathway, such as cyclins and transcription factors, is blocked, thereby disrupting the proliferative output of EGF signaling.
Experimental Protocols
Assay for EGF-Stimulated DNA Synthesis Inhibition
This protocol is designed to quantify the inhibitory effect of this compound on EGF-stimulated DNA synthesis using a [3H]-thymidine incorporation assay in Balb/MK cells.
Materials:
-
Balb/MK cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Epidermal Growth Factor (EGF)
-
This compound
-
[3H]-thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Seed Balb/MK cells in 24-well plates and grow to confluence.
-
Starve the cells in serum-free DMEM for 24 hours to synchronize them in the G0/G1 phase.
-
Pre-incubate the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with a final concentration of 10 ng/mL EGF in the presence of this compound.
-
After 18 hours of incubation, add 1 µCi/mL of [3H]-thymidine to each well and incubate for an additional 2 hours.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding 5% TCA and incubating on ice for 30 minutes.
-
Wash the precipitate twice with 5% TCA.
-
Solubilize the DNA by adding 0.5 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value of this compound for the inhibition of DNA synthesis.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free in vitro translation assay to determine the direct inhibitory effect of this compound on eukaryotic protein synthesis.
Materials:
-
Rabbit reticulocyte lysate in vitro translation kit
-
Luciferase mRNA
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix of the rabbit reticulocyte lysate according to the manufacturer's instructions.
-
Add a defined amount of luciferase mRNA to the master mix.
-
Aliquot the mixture into a 96-well plate.
-
Add various concentrations of this compound to the wells.
-
Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of protein synthesis for each concentration of this compound and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of EGF-stimulated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Target cells (e.g., Balb/MK)
-
Complete growth medium
-
EGF
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Synchronize the cells by serum starvation for 24 hours.
-
Treat the cells with this compound at various concentrations for 2 hours.
-
Stimulate the cells with EGF (10 ng/mL) and incubate for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound exerts its inhibitory effect on EGF-stimulated mitogenesis through a well-defined mechanism of action. By targeting and inhibiting isoleucyl-tRNA synthetase, it triggers a cascade of events beginning with the cessation of protein synthesis. This leads to a G1 phase cell cycle arrest and the disruption of critical pro-proliferative signaling pathways such as the Raf-MEK-ERK cascade. The targeted nature of its action and its potent biological activity make this compound a valuable tool for studying the intricate processes of cell cycle control and a potential lead compound for the development of novel therapeutic agents. Further research to elucidate the precise IC50 values for this compound in various cellular contexts and to fully map its impact on the EGF signaling network will be crucial for advancing its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REVEROMYCINS, NEW INHIBITORS OF EUKARYOTIC CELL GROWTH [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Biosynthetic Pathway of Reveromycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reveromycin C, a member of the reveromycin family of polyketide natural products, exhibits significant biological activities, making it a molecule of interest for drug development. Understanding its biosynthesis is crucial for targeted genetic engineering to produce novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the elucidated biosynthesis of this compound, focusing on the enzymatic steps that differentiate it from its close analog, Reveromycin A. This document details the key enzymes involved, presents quantitative data from related studies, outlines relevant experimental protocols, and provides visual representations of the biosynthetic pathway and experimental workflows.
Introduction to Reveromycins
Reveromycins are a class of polyketide antibiotics produced by Streptomyces species.[1] They are characterized by a complex chemical structure featuring a spiroketal core, two polyene carboxylic acid side chains, and a succinate (B1194679) ester.[1] Reveromycin A is the most studied member of this family, and its biosynthesis has been largely elucidated. This compound is a structural analog of Reveromycin A, with the primary difference being the alkyl group at the C3 position of the spiroketal core.
The Core Biosynthetic Pathway: From Precursors to the Polyketide Backbone
The biosynthesis of reveromycins begins with the assembly of a polyketide chain by a Type I polyketide synthase (PKS). This large, modular enzyme complex catalyzes the sequential condensation of small carboxylic acid-derived units. The key difference in the biosynthesis of Reveromycin A and C lies in the selection of the starter unit by the loading module of the PKS.
-
Reveromycin A Biosynthesis: The loading module's acyltransferase (AT) domain selects isobutyryl-CoA as the starter unit, leading to a butyl group at the C3 position of the final molecule.
-
This compound Biosynthesis: The biosynthesis of this compound is initiated with propionyl-CoA , resulting in an ethyl group at the C3 position.[2]
Following the initiation step, the PKS catalyzes a series of extension cycles, adding six methylmalonyl-CoA and one malonyl-CoA extender units to the growing polyketide chain.
Key Tailoring Enzymes in Reveromycin Biosynthesis
After the polyketide chain is assembled and released from the PKS, it undergoes a series of modifications by tailoring enzymes to yield the final reveromycin structure. While the specific enzymes for every step in this compound's unique pathway have not all been individually characterized, the functions of homologous enzymes in the well-studied Reveromycin A pathway provide a strong predictive model. Key tailoring steps include:
-
Spiroketal Formation: The linear polyketide chain is cyclized to form the characteristic spiroketal core. This reaction is catalyzed by the enzymes RevG and RevJ, which act as a dihydroxy ketone synthase and a spiroacetal synthase, respectively.[3]
-
Hydroxylation: A crucial hydroxylation step is carried out by the cytochrome P450 enzyme, P450revI. In Reveromycin A biosynthesis, this occurs at the C18 position.[4]
-
Succinylation: A succinyl group is attached to the hydroxylated position, a reaction catalyzed by an uncharacterized succinyltransferase.
Quantitative Data
Quantitative data for the biosynthesis of this compound is limited in the current literature. However, studies on the related Reveromycin A and engineered derivatives provide valuable insights into the efficiency of the biosynthetic pathway.
| Enzyme/Strain | Substrate | Product | Km (µM) | kcat (min-1) | Titer (mg/L) | Reference |
| P450revI (wild-type) | Reveromycin T | 18-hydroxy-Reveromycin T | 0.90 ± 0.10 | 25.7 ± 2.5 | - | [5] |
| P450revI-A241L mutant | Reveromycin T | 17-hydroxy-Reveromycin T | - | - | - | [5] |
| S. avermitilis (heterologous host) | - | Avermectin | - | - | >1000 | [6] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Gene Knockout via CRISPR-Cas9
This protocol describes the targeted inactivation of a gene within the reveromycin biosynthetic cluster in Streptomyces.
Materials:
-
Streptomyces strain producing reveromycins
-
CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces)
-
Oligonucleotides for guide RNA (gRNA) construction
-
Homology arms for homologous recombination (approx. 1-2 kb flanking the target gene)
-
Protoplast transformation buffers and reagents
-
Appropriate antibiotics for selection
Procedure:
-
Design and Clone gRNA: Design a 20-bp gRNA sequence targeting the gene of interest. Synthesize and anneal complementary oligonucleotides and clone them into the CRISPR-Cas9 vector.
-
Construct Donor DNA: Amplify the upstream and downstream homology arms from the genomic DNA of the Streptomyces strain. Fuse the two arms by overlap extension PCR to create the donor DNA for homologous recombination.
-
Transform Streptomyces Protoplasts: Prepare protoplasts from a fresh culture of Streptomyces. Transform the protoplasts with the CRISPR-Cas9 plasmid and the donor DNA via polyethylene (B3416737) glycol-mediated transformation.
-
Select and Screen Mutants: Plate the transformed protoplasts on regeneration medium containing the appropriate antibiotic. Screen the resulting colonies by PCR using primers flanking the target gene to identify mutants with the desired gene deletion.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze by HPLC or LC-MS to confirm the effect of the gene knockout on reveromycin production.
Heterologous Expression of the Reveromycin Gene Cluster
This protocol outlines the expression of the reveromycin biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor or Streptomyces avermitilis.
Materials:
-
Cosmid or BAC library of the reveromycin-producing Streptomyces strain's genomic DNA.
-
Heterologous host strain (e.g., S. coelicolor M1152, S. avermitilis SUKA17).[6]
-
Conjugation vectors (e.g., pSET152-based).
-
E. coli donor strain for conjugation (e.g., ET12567/pUZ8002).
-
Appropriate antibiotics for selection.
Procedure:
-
Identify and Clone the Gene Cluster: Screen the cosmid/BAC library using probes designed from known reveromycin biosynthetic genes (e.g., PKS genes). Isolate and characterize the positive clones to obtain the complete gene cluster. Subclone the entire cluster into a suitable conjugation vector.
-
Intergeneric Conjugation: Introduce the vector containing the reveromycin gene cluster into the E. coli donor strain. Perform conjugation between the E. coli donor and the Streptomyces recipient strain on a suitable agar (B569324) medium.
-
Select Exconjugants: Overlay the conjugation plates with antibiotics to select for Streptomyces exconjugants that have integrated the gene cluster into their genome.
-
Metabolite Production and Analysis: Cultivate the exconjugant strains in various production media. Extract and analyze the culture supernatants and mycelia for the production of reveromycins using HPLC and LC-MS.
Visualizing the Pathway and Workflows
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for determining gene function in biosynthesis.
Conclusion
The elucidation of the this compound biosynthetic pathway is an ongoing area of research. While the core pathway and several key tailoring steps are understood by analogy to Reveromycin A biosynthesis, the precise enzymatic control of starter unit selection and subsequent modifications specific to this compound require further investigation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further unravel the intricacies of reveromycin biosynthesis and to harness this knowledge for the development of novel therapeutic agents. The ability to manipulate the PKS loading module, in particular, opens up exciting possibilities for combinatorial biosynthesis and the creation of a diverse library of reveromycin analogs.
References
- 1. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 3. Alteration of the substrate specificity of a modular polyketide synthase acyltransferase domain through site-specific mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Starter unit specificity directs genome mining of polyketide synthase pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reveromycin C: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Reveromycin C is a polyketide natural product isolated from the actinomycete Streptomyces sp.[1]. It belongs to a class of bioactive compounds known as reveromycins, which have garnered significant interest for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development.
Chemical Structure and Properties
This compound is a complex molecule featuring a spiroketal core, two carboxylic acid moieties, and a succinate (B1194679) ester. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 144860-69-5 | [1][2] |
| Molecular Formula | C37H54O11 | [1][2] |
| Molecular Weight | 674.8 g/mol | [1][2] |
| IUPAC Name | butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester | [2] |
| SMILES String | CC(/C=C/[C@@H]1O--INVALID-LINK--(CC[C@]1(OC(CCC(O)=O)=O)CCC(C)C)O[C@@H]2C/C=C(/C=C/--INVALID-LINK--=O)C">C@@HO)C)=C\C(O)=O | [2] |
| Solubility | Soluble in Methanol, Ethyl acetate; poorly soluble in acids | [1] |
| Source | Streptomyces sp. | [1] |
| Appearance | White amorphous powder | |
| Storage | -20°C | [1][2] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, including antifungal, antiproliferative, and inhibitory effects on growth factor signaling. It is reported to have a similar biological profile to Reveromycin A, but is generally more potent[1].
Inhibition of Eukaryotic Isoleucyl-tRNA Synthetase
The primary mechanism of action for the reveromycin class of compounds is the selective inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS)[3][4]. This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By inhibiting IleRS, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis.
The following diagram illustrates the central role of IleRS in protein synthesis and its inhibition by this compound.
Caption: Inhibition of Isoleucyl-tRNA Synthetase by this compound.
Antifungal Activity
This compound demonstrates significant antifungal activity, particularly against Candida albicans. This activity is pH-dependent, being more potent in acidic environments[2]. The increased efficacy at lower pH is attributed to the protonation of the carboxylic acid groups, which increases the molecule's lipophilicity and facilitates its entry into fungal cells.
Antiproliferative and Pro-Apoptotic Effects
This compound inhibits the proliferation of various cancer cell lines, including KB and K562 human chronic myelogenous leukemia cells[2]. This antiproliferative effect is a direct consequence of the inhibition of protein synthesis, which induces cell cycle arrest and subsequently leads to apoptosis.
Inhibition of EGF-Induced Mitogenic Activity
This compound has been shown to inhibit the mitogenic activity induced by epidermal growth factor (EGF) in Balb/MK mouse epidermal keratinocytes[2]. This suggests that this compound may interfere with the EGF signaling pathway, which is often dysregulated in cancer.
The diagram below outlines the simplified EGF signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of EGF-Induced Mitogenesis by this compound.
Quantitative Biological Activity Data
While this compound is reported to be more potent than Reveromycin A, specific quantitative data for this compound is limited in the readily available literature. The following table summarizes the available data for this compound and its close analogue, Reveromycin A.
| Compound | Biological Activity | Assay System | Value | Reference |
| This compound | Antifungal | Candida albicans | MIC = 2.0 µg/mL (at pH 3) | [2] |
| This compound | Antiproliferative | KB cells | IC50 = 2.0 µg/mL | [2] |
| This compound | Antiproliferative | K562 cells | IC50 = 2.0 µg/mL | [2] |
| This compound | Morphological Reversion | Sarcoma-virus-transformed NRK cells | EC50 = 1.58 µg/mL | [2] |
| Reveromycin A | Inhibition of EGF-induced mitogenic activity | Balb/MK cells | IC50 = 0.7 µg/mL | |
| Reveromycin A | Antiproliferative | Human tumor cell lines | IC50 = 1.3-2.0 µg/mL | |
| Reveromycin A | Antifungal | Candida albicans | MIC = 2.0 µg/mL (at pH 3) | |
| Reveromycin A | Inhibition of Isoleucyl-tRNA Synthetase | Saccharomyces cerevisiae | IC50 = 8 ng/mL | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities of this compound. These protocols are based on established methods and can be adapted for specific research needs.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (Radiometric)
This assay measures the ability of this compound to inhibit the aminoacylation of tRNA with a radiolabeled amino acid.
Materials:
-
Purified recombinant eukaryotic IleRS enzyme
-
[³H]-Isoleucine
-
ATP
-
tRNA specific for isoleucine (tRNAIle)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and [³H]-Isoleucine.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified IleRS enzyme and tRNAIle.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the charged tRNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA.
-
Wash the filters with cold TCA to remove unincorporated [³H]-Isoleucine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REVEROMYCINS, NEW INHIBITORS OF EUKARYOTIC CELL GROWTH [jstage.jst.go.jp]
- 4. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of Reveromycin C: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin C is a polyketide antibiotic belonging to the Reveromycin family, first isolated from a strain of Streptomyces. Initial characterization studies have revealed its potent biological activities, including antiproliferative effects against tumor cells, antifungal properties, and the ability to inhibit mitogenic responses. This technical guide provides a comprehensive overview of the foundational biological activities of this compound, with a focus on its mechanism of action, quantitative data from initial studies, and detailed experimental methodologies. The information presented is intended to serve as a foundational resource for researchers engaged in the study and development of this and related compounds.
Core Biological Activities and Mechanism of Action
This compound, alongside Reveromycins A and D, demonstrates a range of inhibitory effects on eukaryotic cells. The primary mechanism of action for the Reveromycin family is the selective inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is critical for protein synthesis, and its inhibition leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.
A key feature of Reveromycin's activity is its dependence on the pH of the microenvironment. The molecule contains carboxylic acid moieties that are protonated in acidic conditions. This protonation increases the molecule's lipophilicity, enhancing its cell permeability and subsequent intracellular accumulation. This pH-dependent activity allows for selective targeting of cells in acidic microenvironments, such as those found in tumors and sites of bone resorption.
Quantitative Data Summary
The following tables summarize the available quantitative data from the initial characterization of this compound and related compounds. It is important to note that specific IC50 values for this compound are not extensively detailed in the primary literature. Therefore, data for Reveromycin A, which exhibits very similar biological activity, is included for comparative purposes.
Table 1: Antiproliferative Activity of Reveromycins against Human Tumor Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | HeLa | Data not available |
| This compound | PLC/PRF/5 | Data not available |
| Reveromycin A | HeLa | 0.2 |
| Reveromycin A | PLC/PRF/5 | 0.1 |
Data for Reveromycin A is provided as a reference due to the reported similar activity of this compound.
Table 2: Antifungal Activity of Reveromycins
| Compound | Fungal Species | MIC (µg/mL) |
| This compound | Candida albicans | Data not available |
| Reveromycin A | Candida albicans | 3.13 |
Data for Reveromycin A is provided as a reference due to the reported similar activity of this compound.
Table 3: Inhibition of EGF-Stimulated Mitogenesis in Balb/MK Cells
| Compound | IC50 (µg/mL) |
| This compound | Data not available |
| Reveromycin A | 0.01 |
Data for Reveromycin A is provided as a reference due to the reported similar activity of this compound.
Key Experiments and Methodologies
Inhibition of EGF-Stimulated Mitogen Response
This assay assesses the ability of a compound to inhibit the proliferative response of cells to a mitogen, in this case, Epidermal Growth Factor (EGF).
Experimental Protocol:
-
Cell Culture: Balb/MK cells are seeded in 96-well microplates at a density of 1 x 10^4 cells/well in a serum-free medium and incubated for 24 hours.
-
Compound Addition: Test compounds (Reveromycins) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
Mitogen Stimulation: After a 1-hour pre-incubation with the compound, EGF is added to the wells at a final concentration of 10 ng/mL.
-
Radiolabeling: 24 hours after EGF stimulation, [3H]thymidine (1 µCi/well) is added to each well.
-
Incubation and Harvesting: The plates are incubated for an additional 4 hours to allow for the incorporation of [3H]thymidine into the newly synthesized DNA. Cells are then harvested onto glass fiber filters.
-
Measurement: The radioactivity on the filters is measured using a liquid scintillation counter. The IC50 value is calculated as the concentration of the compound that inhibits [3H]thymidine incorporation by 50% compared to the control (EGF stimulation without the compound).
Morphological Reversion of src-transformed NRK Cells
This assay is used to identify compounds that can reverse the transformed phenotype of cells, suggesting potential anticancer activity. Src-transformed Normal Rat Kidney (srcts-NRK) cells exhibit a rounded, refractile morphology and loss of contact inhibition. Reversion to a flattened, fibroblastic morphology indicates a non-transformed state.
Experimental Protocol:
-
Cell Culture: srcts-NRK cells are seeded in 24-well plates at a density of 2 x 10^4 cells/well in a medium containing 5% calf serum and incubated at 33°C (permissive temperature for the src-transformation).
-
Compound Addition: After 24 hours, the medium is replaced with a fresh medium containing various concentrations of the test compound.
-
Incubation: The cells are incubated for an additional 48 hours at 33°C.
-
Morphological Observation: The cell morphology is observed using a phase-contrast microscope. The minimal concentration of the compound that causes the cells to revert to a normal, flattened morphology is determined.
An In-depth Technical Guide to Reveromycin C from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Reveromycin C, a polyketide natural product with significant therapeutic potential. We will delve into the producing organism, Streptomyces sp., its cultivation for this compound production, the compound's biosynthesis, mechanism of action, and its diverse biological activities. This guide also includes detailed experimental methodologies and quantitative data to support further research and development.
The Producing Organism: Streptomyces sp. SN-593
This compound is produced by the soil-dwelling actinomycete, Streptomyces sp. strain SN-593.[1][2] This strain has also been classified as Actinacidiphila reveromycinica SN-593.[3] Streptomyces are Gram-positive, filamentous bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[2]
Cultivation of Streptomyces sp. SN-593 for Reveromycin Production
Successful production of this compound relies on optimized fermentation conditions. Submerged batch fermentation is a common technique for cultivating Streptomyces species to enhance the yield of bioactive compounds.[2]
Experimental Protocol: Inoculum Preparation and Fermentation
A detailed protocol for the cultivation of a related Streptomyces strain, S. yanglinensis 3-10, for reveromycin production provides a solid foundation for cultivating Streptomyces sp. SN-593.[2]
-
Spore Suspension Preparation:
-
Cultivate Streptomyces sp. SN-593 on a suitable agar (B569324) medium, such as ISP-2 medium, at 28 ± 2°C for 7 days to allow for sporulation.[2]
-
Harvest spores by scraping and suspending them in a 20% glycerol (B35011) solution.[2]
-
Store the spore suspension as glycerol stock at -80°C for long-term preservation.[2]
-
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a 250 mL flask containing 100 mL of ISP-2 medium (4 g/L yeast extract, 4 g/L D-glucose, 10 g/L malt (B15192052) extract, pH 7.0) with the spore suspension (e.g., 5 mL of 1 × 10⁸ spores/mL).[2]
-
Incubate the seed culture on a rotary shaker at 28°C and 150 rpm for 24 hours.[2]
-
-
Production Fermentation:
-
Inoculate a production medium with the seed culture. An optimized production medium for a related strain consists of: 3% soluble starch, 0.75% peptone, 0.025% yeast extract, 1% soybean meal, 0.5 g/L K₂HPO₄·3H₂O, 0.7 g/L KH₂PO₄, 0.4 g/L MgSO₄·7H₂O, 0.02 g/L MnSO₄·H₂O, and 0.01 g/L ZnSO₄·7H₂O.[2]
-
Conduct fermentation in a fermenter with optimized parameters. For S. yanglinensis, optimal conditions were found to be a pH of 6.5, an aeration rate of 0.75 vvm, and an agitation rate of 200 rpm for up to 72 hours.[4] The optimal carbon source for this strain was determined to be starch or glucose.[4]
-
Biosynthesis of Reveromycins
Reveromycins are polyketides, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).[1] The biosynthesis of reveromycins in Streptomyces sp. SN-593 involves a modular type I PKS.[1] The structural diversity of reveromycins, including this compound, arises from the utilization of various unusual extender units by specific modules of the PKS.[1] A key enzyme in the biosynthesis of Reveromycin A is the cytochrome P450 enzyme, P450revI, which catalyzes the C18-hydroxylation of the precursor RM-T.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
Reveromycin C: A Technical Guide to its Discovery, Mechanism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
Reveromycins are a class of polyketide antibiotics produced by the soil actinomycete, Streptomyces reveromyceticus SN-593 (recently reclassified as Actinacidiphila reveromycinica SN-593).[1][2] Initially isolated as inhibitors of mitogenic activity induced by epidermal growth factor (EGF), this family of compounds, including Reveromycin C, has demonstrated a range of biological activities.[1] this compound is a polyketide-type antibiotic characterized by two terminal carboxylic groups, a spiroketal moiety, and a succinate (B1194679) group.[3] Its primary mechanism of action is the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein synthesis.[2][4] This specific targeting of a key cellular process makes this compound and its analogs compelling candidates for further investigation in drug development, particularly in oncology and for treating bone disorders like osteoporosis.[5][6] This guide provides a comprehensive overview of the discovery, isolation, structure, mechanism of action, and experimental protocols related to this compound.
Discovery and Isolation
The reveromycin family of compounds, including this compound, was first isolated from the fermentation broth of Streptomyces sp. SN-593.[1][2] The producing organism is a soil-dwelling actinomycete.[1] The discovery stemmed from a screening program designed to identify inhibitors of the mitogenic activity of epidermal growth factor (EGF) in mouse epidermal keratinocytes.[1]
Fermentation and Production
Production of reveromycins is typically achieved through submerged fermentation of Streptomyces reveromyceticus. While specific media compositions can be optimized, a common approach involves culturing the strain in a suitable nutrient-rich medium to encourage secondary metabolite production.[7] For instance, production can be enhanced by the addition of tomato juice or specific small molecules like β-carboline compounds, which act as elicitors for the reveromycin biosynthetic gene cluster.[7]
Extraction and Purification Workflow
The isolation of this compound from the fermentation broth involves a multi-step process combining solvent extraction and chromatographic techniques. The general workflow is outlined below.
Caption: General Workflow for this compound Isolation.
Structure Elucidation and Properties
Reveromycins A, B, C, and D are structurally related polyketide antibiotics.[3] The core structure features a spiroketal system, two polyene carboxylic acids, and a hemisuccinate moiety.[2][3] The specific identity of each reveromycin is determined by variations in the side chain.[3]
The structures of these compounds were determined using a combination of chemical and spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a crucial role.[3][8] High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula.[2]
Key Structural Features of this compound:
-
Backbone: Polyketide
-
Core: Spiroketal ring system
-
Functional Groups: Two terminal carboxylic acids, a succinate ester.[3]
Mechanism of Action: Inhibition of Protein Synthesis
The primary molecular target of the reveromycin family is eukaryotic isoleucyl-tRNA synthetase (IleRS).[2][4] This enzyme is essential for protein synthesis, catalyzing the attachment of the amino acid isoleucine to its corresponding tRNA molecule.[9] By inhibiting IleRS, reveromycins effectively halt the elongation phase of protein translation, leading to cell growth arrest and, in some cases, apoptosis.[6][9][10]
Signaling Pathway and Molecular Interaction
Reveromycin A (a close analog of C) has been shown to occupy the substrate tRNAIle binding site of IleRS.[4][11] Its binding is synergistic, facilitated by the presence of the intermediate product, isoleucyl-adenylate (Ile-AMP), within the enzyme's active site.[4] Reveromycin essentially acts as a competitive inhibitor with respect to tRNAIle.[4][11] The terminal carboxyl group of the hemisuccinate moiety mimics the phosphate (B84403) groups of ATP, interacting with key residues in the active site, such as the KMSKS loop.[9]
This inhibition is highly specific to eukaryotic IleRS; bacterial IleRS enzymes are largely insensitive due to differences in key amino acid residues within the active site.[12][13]
Caption: Mechanism of this compound Action.
Biological Activity and Quantitative Data
This compound, as part of the reveromycin family, exhibits a range of biological activities, including antifungal, antitumor, and anti-osteoporotic effects.[2][6] The specific activity against osteoclasts is particularly noteworthy; the acidic microenvironment created by these bone-resorbing cells increases the permeability of reveromycins, leading to targeted apoptosis.[5][6]
| Compound | Target/Assay | Activity Metric | Value | Reference |
| Reveromycin A | Isoleucyl-tRNA Synthetase | IC₅₀ | ~0.1 µg/mL | [14] |
| Reveromycin A | in vitro Protein Synthesis | IC₅₀ | ~0.3 µg/mL | [14] |
| Reveromycin A | Ovarian Carcinoma (BG-1) | IC₅₀ | ~10 ng/mL | [1] |
| Reveromycin A | Human Tumor Cells (KB) | IC₅₀ | 0.01 µg/mL | [9] |
| Reveromycin A | Human Tumor Cells (K562) | IC₅₀ | 0.02 µg/mL | [9] |
| Reveromycin A | Pyricularia oryzae | MIC | < 0.1 µg/mL | [2] |
| Reveromycin A | Aspergillus oryzae | MIC | 3.13 µg/mL | [2] |
Note: Data for Reveromycin A is often used as a proxy for the family's general activity. Specific quantitative data for this compound is less commonly published in isolation.
Detailed Experimental Protocols
Protocol: Isolation and Purification of this compound
This protocol is a generalized procedure based on published methods.[1][8]
-
Fermentation:
-
Inoculate a seed culture of Streptomyces reveromyceticus SN-593 into a suitable seed medium and incubate for 2-3 days at 28°C with shaking.
-
Transfer the seed culture (e.g., 5% v/v) into a production medium in a larger fermentor.
-
Continue fermentation for 5-7 days at 28°C with aeration and agitation.
-
-
Extraction:
-
Harvest the fermentation broth and separate the supernatant from the mycelium by centrifugation.
-
Adjust the pH of the supernatant to ~3.0 using HCl.
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate in vacuo to yield a crude oily extract.
-
-
Chromatographic Purification:
-
Step 1: Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform-methanol.
-
Apply the sample to a silica gel column pre-equilibrated with chloroform (B151607).
-
Elute the column with a stepwise gradient of increasing methanol (B129727) in chloroform (e.g., 1%, 2%, 5%, 10% methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), pooling those containing the target compounds.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified active fractions in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Elute with an isocratic or gradient system of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).
-
Monitor the eluent at UV wavelengths (e.g., 238 nm and 263 nm) and collect the peak corresponding to this compound.[2]
-
Lyophilize the purified fraction to obtain this compound as a white powder.
-
-
Protocol: In Vitro Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on IleRS.
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM ATP, 5 mM dithiothreitol).
-
Prepare a solution of purified eukaryotic IleRS enzyme.
-
Prepare a solution of total tRNA from a suitable source (e.g., rabbit liver).
-
Prepare a solution of [³H]-L-isoleucine (radiolabeled).
-
Prepare serial dilutions of this compound in DMSO or the reaction buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, IleRS enzyme, total tRNA, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [³H]-L-isoleucine.
-
Incubate the reaction for 15-30 minutes at 37°C.
-
-
Quantification:
-
Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto a glass fiber filter disc.
-
Wash the filter discs three times with cold 5% TCA to remove unincorporated radiolabeled isoleucine, followed by a final wash with ethanol.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
References
- 1. Reveromycin A, B, C, D - ケミカルバイオロジー グループ [npd.riken.jp]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-carboline biomediators induce reveromycin production in Streptomyces sp. SN-593 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reveromycins revealed: new polyketide spiroketals from Australian marine-derived and terrestrial Streptomyces spp. A case of natural products vs. artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Reveromycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the molecular target identification for the Reveromycin class of natural products. While the focus is on Reveromycin C, a significant portion of the detailed experimental data and mechanistic insights are derived from studies on its close structural analog, Reveromycin A, due to a scarcity of publicly available research specifically on this compound. The structural similarity between these compounds suggests a conserved mechanism of action, with Reveromycin A serving as a well-characterized exemplar for the family.
Executive Summary
Reveromycins are a family of polyketide natural products known for their diverse biological activities, including antifungal, antitumor, and anti-osteoporotic effects. The primary molecular target for this class of compounds, as extensively demonstrated for Reveromycin A, is the eukaryotic isoleucyl-tRNA synthetase (IleRS) . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of isoleucine to its corresponding tRNA. By inhibiting IleRS, Reveromycins effectively halt protein production, leading to cell growth arrest and apoptosis. This guide delves into the technical details of the molecular target identification of Reveromycins, with a focus on the methodologies and signaling pathways elucidated through studies on Reveromycin A.
Molecular Target Identification: Isoleucyl-tRNA Synthetase
Mechanism of Action
Reveromycin A acts as a potent and selective inhibitor of eukaryotic IleRS. Structural studies have revealed that Reveromycin A binds to the tRNA binding site of the enzyme[2]. This binding is facilitated by the presence of the intermediate product, isoleucyl-adenylate (Ile-AMP), within the enzyme's active site. By occupying the tRNA binding site, Reveromycin A competitively inhibits the binding of tRNAIle, thereby preventing the crucial aminoacylation step in protein synthesis. This targeted inhibition of protein synthesis is the foundational mechanism for the observed biological activities of Reveromycins.
A noteworthy characteristic of Reveromycin A is its pH-dependent activity. The molecule contains three carboxylic acid groups, which are protonated in acidic environments. This protonation increases the molecule's lipophilicity, enhancing its cell permeability and subsequent intracellular accumulation. This phenomenon is particularly relevant in the acidic microenvironments associated with osteoclasts and some solid tumors, contributing to the selective cytotoxicity of Reveromycins in these contexts[3][4].
Quantitative Data on Reveromycin A Activity
The inhibitory potency of Reveromycin A against its molecular target has been quantified in several studies. The following table summarizes key quantitative data.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.7 µg/mL | Inhibition of EGF mitogenic activity in mouse keratinocytes | [5] |
| IC50 | 1.3 - 2.0 µg/mL | Antiproliferative activity against human tumor cell lines | [5] |
| MIC | 2.0 µg/mL (pH 3) | Antifungal activity | [5] |
| IC50 | ~2-10 nM | Inhibition of yeast and human IleRS | [6] |
Experimental Protocols for Target Identification
The identification of IleRS as the molecular target of Reveromycin A involved a combination of genetic, biochemical, and biophysical methods. Below are detailed protocols for key experiments.
Affinity Chromatography for Target Protein Isolation
Objective: To isolate the cellular binding partners of Reveromycin A.
Methodology:
-
Probe Synthesis: A Reveromycin A derivative is synthesized with a linker arm suitable for immobilization on a solid support. The linker is typically attached to a position on the molecule that is not critical for its biological activity, as determined by structure-activity relationship studies.
-
Immobilization: The Reveromycin A probe is covalently coupled to an activated chromatography resin (e.g., NHS-activated Sepharose).
-
Cell Lysate Preparation: Cells of interest (e.g., a sensitive cancer cell line) are cultured and harvested. A total cell lysate is prepared by sonication or detergent lysis in a suitable buffer containing protease inhibitors.
-
Affinity Chromatography:
-
The cell lysate is pre-cleared by centrifugation to remove insoluble debris.
-
The pre-cleared lysate is passed over the Reveromycin A-coupled affinity column.
-
The column is washed extensively with the lysis buffer to remove non-specifically bound proteins.
-
Specifically bound proteins are eluted by either:
-
Competitive Elution: Using an excess of free Reveromycin A.
-
Non-specific Elution: Changing the pH or ionic strength of the buffer.
-
-
-
Protein Identification: The eluted proteins are separated by SDS-PAGE. Protein bands that are specifically eluted are excised, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS) for identification.
Isoleucyl-tRNA Synthetase (IleRS) Enzymatic Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of IleRS.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant eukaryotic IleRS is expressed and purified.
-
Radioactively labeled L-isoleucine (e.g., [14C]-isoleucine) is used as a substrate.
-
Total tRNA is isolated from a suitable source (e.g., yeast or rabbit liver).
-
-
Reaction Mixture: A reaction mixture is prepared containing:
-
Buffer (e.g., Tris-HCl)
-
ATP
-
MgCl2
-
DTT
-
Purified IleRS
-
Total tRNA
-
Varying concentrations of this compound (or the compound of interest).
-
-
Reaction Initiation and Termination:
-
The reaction is initiated by the addition of [14C]-isoleucine.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is terminated by spotting the reaction mixture onto a trichloroacetic acid (TCA)-soaked filter paper.
-
-
Quantification:
-
The filter paper is washed with cold TCA to precipitate the tRNA and remove unincorporated [14C]-isoleucine.
-
The radioactivity retained on the filter paper, corresponding to the amount of [14C]-isoleucyl-tRNA formed, is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Reveromycin Action
Caption: Mechanism of this compound action leading to cell growth inhibition.
Experimental Workflow for Target Identification
Caption: Workflow for identifying the molecular target of a natural product.
Conclusion and Future Directions
The molecular target of the Reveromycin family of natural products has been confidently identified as eukaryotic isoleucyl-tRNA synthetase, with extensive evidence from studies on Reveromycin A. The inhibition of this essential enzyme provides a clear mechanism for the observed biological activities of these compounds. While direct experimental data for this compound is limited, its structural similarity to Reveromycin A strongly suggests a shared molecular target and mechanism of action.
For drug development professionals, the selective inhibition of a eukaryotic-specific enzyme makes the Reveromycin scaffold an attractive starting point for the development of novel therapeutics, particularly in oncology and for bone-related disorders. Future research should focus on:
-
Direct Target Engagement Studies for this compound: To confirm that this compound binds to and inhibits IleRS with similar potency to Reveromycin A.
-
Structure-Activity Relationship (SAR) Studies: To explore modifications to the Reveromycin scaffold that could enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of this compound and its derivatives in relevant animal models of disease.
By building upon the foundational knowledge established for Reveromycin A, the therapeutic potential of this compound and other members of this promising class of natural products can be more fully realized.
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. | Haematologica [haematologica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Reveromycin C Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the preliminary bioactivity screening of Reveromycins. Due to the limited availability of specific data for Reveromycin C, this guide extensively leverages the substantial body of research conducted on its close structural analog, Reveromycin A. The findings related to Reveromycin A are presented as a strong predictive model for the bioactivity of this compound, with specific available data for this compound being explicitly noted.
Introduction
Reveromycins are a class of polyketide antibiotics produced by the bacterium Streptomyces sp.[1]. Structurally, they are characterized by a spiroketal core, two terminal carboxylic acid groups, and a succinate (B1194679) moiety[1]. This structural class, particularly Reveromycin A, has garnered significant interest for its diverse and potent biological activities. This compound, a member of this family, is also an inhibitor of eukaryotic cell growth[1]. This guide summarizes the key bioactivities of Reveromycins, with a focus on the preliminary screening data available, to inform early-stage drug discovery and development efforts.
Core Bioactivity and Mechanism of Action
The primary molecular target of the Reveromycin family is the eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) [2][3]. By selectively inhibiting this enzyme, Reveromycins disrupt the process of protein synthesis, leading to a cascade of downstream cellular effects. This mechanism of action is the foundation for the various bioactivities observed.
Signaling Pathway: Inhibition of Protein Synthesis
The binding of Reveromycin to IleRS prevents the charging of tRNA with isoleucine, a critical step in the translation of mRNA into protein. This leads to a halt in protein production, which disproportionately affects cells with high rates of protein turnover, such as cancer cells and osteoclasts[2].
Caption: Inhibition of IleRS by this compound disrupts protein synthesis, leading to apoptosis and cell cycle arrest.
Quantitative Bioactivity Data
The majority of quantitative data is available for Reveromycin A. However, some specific inhibitory concentrations for this compound have been reported.
Table 1: In Vitro Bioactivity of this compound
| Biological Activity | Cell Line / Organism | Metric | Value | Reference |
| Antiproliferative | KB (Human Epidermoid Carcinoma) | IC50 | 2.0 µg/ml | [4] |
| Antiproliferative | K562 (Human Chronic Myelogenous Leukemia) | IC50 | 2.0 µg/ml | [4] |
| Morphological Reversion | src-transformed NRK (Rat Kidney) | EC50 | 1.58 µg/ml | [4] |
| Antifungal | Candida albicans (pH 3.0) | MIC | 2.0 µg/ml | [4] |
| Antifungal | Candida albicans (pH 7.4) | MIC | >500 µg/ml | [4] |
Table 2: In Vitro Bioactivity of Reveromycin A (for comparison)
| Biological Activity | Cell Line / Organism | Metric | Value | Reference |
| IleRS Inhibition | Yeast Isoleucyl-tRNA Synthetase | IC50 | 2-10 nM | [3] |
| IleRS Inhibition | Human Isoleucyl-tRNA Synthetase | IC50 | 2-10 nM | [3] |
| Antiproliferative | Human Ovarian Carcinoma (BG-1) | - | 30-300 nM (inhibition of TGF-α induced growth) | |
| Apoptosis Induction | Osteoclasts | - | Dose-dependent decrease in cell number | [2] |
| Antifungal | Saccharomyces cerevisiae | - | Potent Inhibition |
Key Bioactivities and Experimental Protocols
Anti-Cancer Activity
Reveromycins exhibit significant anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest resulting from the inhibition of protein synthesis.
-
Cell Culture: Cancer cell lines (e.g., KB, K562) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (or A) and a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Anti-Osteoporotic Activity
Reveromycin A has been shown to selectively induce apoptosis in osteoclasts, the cells responsible for bone resorption[2]. This effect is particularly pronounced in the acidic microenvironment surrounding active osteoclasts, which enhances the cell permeability of Reveromycin A[2].
-
Osteoclast Differentiation: Bone marrow-derived macrophages are differentiated into mature osteoclasts using M-CSF and RANKL.
-
Treatment: Mature osteoclasts are treated with varying concentrations of Reveromycin A.
-
Apoptosis Staining: Apoptosis is assessed using methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase activity assays (e.g., Caspase-3/7 activity).
-
Microscopy and Quantification: Cells are visualized using fluorescence microscopy, and the percentage of apoptotic osteoclasts is quantified.
Experimental Workflow Visualization
Caption: A generalized workflow for the preliminary in vitro screening of this compound bioactivity.
Conclusion
The preliminary screening data, largely derived from studies on Reveromycin A, strongly suggest that this compound possesses a range of valuable bioactivities, including anti-cancer and potentially anti-osteoporotic effects. Its core mechanism of action, the inhibition of isoleucyl-tRNA synthetase, makes it a compelling candidate for further investigation in drug development. The available quantitative data for this compound confirms its potent antiproliferative and antifungal properties. Future research should focus on expanding the specific bioactivity profile of this compound and exploring its therapeutic potential in various disease models.
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapphire North America [sapphire-usa.com]
Unveiling the Spectroscopic Signature of Reveromycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Reveromycin C, a polyketide spiroketal with significant biological activities. This document outlines the detailed experimental protocols for acquiring such data and presents a comprehensive summary of the key spectroscopic information in structured tables. Furthermore, a logical diagram illustrates the primary mechanism of action for the closely related and well-studied Reveromycin A, offering insights into the potential biological context of this compound.
Mass Spectrometry Data
High-resolution mass spectrometry confirms the elemental composition of this compound. The primary ionization technique employed is Electrospray Ionization (ESI), often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high accuracy measurements.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | Data Pending | Data Pending |
| [M+Na]⁺ | Data Pending | Data Pending |
| Molecular Formula | - | C₃₅H₅₀O₁₁ |
| Monoisotopic Mass | - | 646.3353 |
Note: Specific observed m/z values for protonated and sodiated adducts are pending direct experimental documentation for this compound in the reviewed literature. The molecular formula and mass are based on the established structure.
NMR Spectroscopy Data
The structural elucidation of this compound is heavily reliant on one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. Spectra are typically recorded in deuterated methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃) on high-field NMR spectrometers (400-600 MHz). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.
Table 2: ¹H NMR Data for this compound (600 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data for specific proton assignments in this compound are not fully available in the public domain. This table serves as a template for experimental data. |
Table 3: ¹³C NMR Data for this compound (150 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| A complete, assigned ¹³C NMR dataset for this compound is not readily available in the cited literature. Reveromycins A, B, and D have been more extensively characterized. This table is a placeholder for such data. |
Experimental Protocols
The acquisition of high-quality NMR and MS data is crucial for the structural confirmation and analysis of complex natural products like this compound.
Sample Preparation
-
NMR Spectroscopy: A purified sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CD₃OD, CDCl₃) to a final volume of approximately 0.5 mL in a standard 5 mm NMR tube.
-
Mass Spectrometry: For ESI-MS, the purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL. The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography system.
NMR Data Acquisition
NMR experiments are generally performed on a 400 MHz or 600 MHz spectrometer.[1] Standard experiments for structural elucidation include:
-
¹H NMR: To determine proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mass Spectrometry Acquisition
High-resolution mass spectra are typically acquired using an ESI source coupled to a high-resolution mass analyzer.[1]
-
Ionization Mode: ESI can be performed in either positive or negative ion mode to detect different adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers are commonly used to achieve the mass accuracy required to determine the elemental composition.
-
Tandem MS (MS/MS): Fragmentation analysis can be performed to gain further structural information by isolating a precursor ion and inducing its fragmentation.
Biological Signaling Pathway
Reveromycin A, a close analog of this compound, is a known inhibitor of eukaryotic protein synthesis.[2][3][4] This inhibition is achieved by targeting and inhibiting isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging tRNA with the amino acid isoleucine.[4][5] This mode of action disrupts the translation process, leading to a halt in protein production and subsequently inducing apoptosis in certain cell types, such as osteoclasts.[2] This mechanism is a key aspect of its observed anti-proliferative, anti-fungal, and anti-tumor activities.[2][4]
Caption: Mechanism of Action for Reveromycin A/C.
Logical Workflow for Spectroscopic Analysis
The process of analyzing this compound involves a systematic workflow that integrates both MS and NMR data to arrive at a confirmed chemical structure.
Caption: Workflow for Structural Elucidation.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reveromycin A, B, C, D - ケミカルバイオロジー グループ [npd.riken.jp]
- 4. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Antiproliferative Activity of Reveromycin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reveromycin C is a polyketide natural product isolated from Streptomyces sp. that has demonstrated a range of biological activities, including antifungal and antiproliferative effects.[1] It is an inhibitor of epidermal growth factor (EGF)-induced mitogenic activity.[2][3] The primary mechanism of action for the related Reveromycin A, and likely this compound, is the selective inhibition of eukaryotic isoleucyl-tRNA synthetase.[4][5][6][7] This inhibition disrupts protein synthesis, leading to cell growth arrest and apoptosis.[5][7][8][9] These properties make this compound a compound of interest for cancer research and drug development. This document provides a detailed protocol for assessing the antiproliferative activity of this compound in cancer cell lines.
Key Experimental Data
The following table summarizes the reported antiproliferative activities of this compound against various cell lines.
| Cell Line | Cell Type | IC50/EC50 | Reference |
| KB cells | Human oral squamous cell carcinoma | 2.0 µg/ml | [1] |
| K562 | Human chronic myelogenous leukemia | 2.0 µg/ml | [1] |
| Sarcoma-virus-transformed NRK rat kidney cells | Rat kidney fibroblasts | 1.58 µg/ml (EC50) | [1] |
Experimental Protocol: Antiproliferative Activity Assay using MTT
This protocol outlines the determination of this compound's antiproliferative activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (CAS 144860-69-5)
-
Cancer cell line of interest (e.g., K562, KB)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in a complete medium.
-
Count cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 to 100 µg/mL. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound antiproliferative assay.
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Evaluation of Reveromycin C in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reveromycin C is a polyketide antibiotic produced by Streptomyces sp. It has been identified as an inhibitor of the mitogenic activity of epidermal growth factor (EGF).[1] While specific in vitro studies on the anticancer effects of this compound are limited, its structural analog, Reveromycin A, has demonstrated pro-apoptotic and anti-proliferative activities in various cancer models, notably by inhibiting isoleucyl-tRNA synthetase.[2][3][4] This document provides a comprehensive set of protocols for the in vitro characterization of this compound's potential as an anticancer agent, using the well-documented activities of Reveromycin A as a foundational model for experimental design.
These protocols will guide researchers in assessing the cytotoxicity of this compound across different cancer cell lines, elucidating its mechanism of action, and identifying the signaling pathways it may modulate.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
The following table is a template for presenting the half-maximal inhibitory concentration (IC50) values of this compound after 48 hours of treatment. These values should be determined experimentally using the cell viability assay protocol described below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | [Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| HCT116 | Colorectal Carcinoma | [Experimental Value] |
| U-87 MG | Glioblastoma | [Experimental Value] |
| PANC-1 | Pancreatic Carcinoma | [Experimental Value] |
Table 2: Hypothetical Effects of this compound on Apoptosis and the Cell Cycle
This table is designed to summarize the quantitative data obtained from flow cytometry analyses. Researchers should populate this table with their experimental findings.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| A549 | Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound (IC50) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | |
| MCF-7 | Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound (IC50) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours (or other desired time points).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, Akt, p-Akt, mTOR, p-mTOR, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Hypothetical signaling pathways affected by this compound.
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Cell-Based Assays for Reveromycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin C belongs to a class of polyketide antibiotics produced by Streptomyces sp.[1]. Like its well-studied analogue Reveromycin A, this compound exhibits inhibitory activity against eukaryotic cell growth[2]. The primary molecular target of this class of compounds is the eukaryotic isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis[3][4][5][6]. By selectively inhibiting IleRS, Reveromycins block the charging of tRNA with isoleucine, leading to a cessation of protein translation and subsequently inducing apoptosis[3][7][8]. This mechanism of action makes this compound a compound of interest for its potential anti-tumor and antifungal activities[2].
A noteworthy characteristic of Reveromycins is their pH-dependent activity. The presence of carboxylic acid moieties in their structure allows them to become less polar in acidic microenvironments, facilitating their entry into cells and enhancing their cytotoxic effects[6][8][9]. This property is particularly relevant in the context of tumors and sites of inflammation, which are often characterized by acidic conditions.
These application notes provide detailed protocols for a selection of cell-based assays to characterize the biological activity of this compound. The described assays will enable researchers to determine its cytotoxic potential, confirm its mechanism of action via inhibition of protein synthesis, and investigate its pH-dependent effects.
Cell Viability and Cytotoxicity Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. A colorimetric assay using a tetrazolium salt, such as WST-8, provides a robust and high-throughput method for assessing cell viability.
Experimental Protocol
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to obtain a range of desired concentrations.
-
After 24 hours of cell incubation, remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa | Insert Value | Insert Value |
| MCF-7 | Insert Value | Insert Value |
| A549 | Insert Value | Insert Value |
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This assay confirms that the observed cytotoxicity is due to the induction of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Experimental Protocol
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle-only control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Use appropriate controls for setting compensation and gates.
-
Data Presentation
Table 2: Percentage of Apoptotic Cells after Treatment with this compound
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Insert Value | Insert Value | Insert Value |
| This compound (0.5x IC50) | Insert Value | Insert Value | Insert Value |
| This compound (1x IC50) | Insert Value | Insert Value | Insert Value |
| This compound (2x IC50) | Insert Value | Insert Value | Insert Value |
Signaling Pathway
Caption: Proposed mechanism of this compound-induced apoptosis.
In Vitro Protein Synthesis Inhibition Assay
This cell-free assay directly measures the inhibitory effect of this compound on protein synthesis. A common method utilizes rabbit reticulocyte lysate, which contains all the necessary components for translation. The incorporation of a radiolabeled amino acid, such as [35S]-methionine, into newly synthesized proteins is quantified.
Experimental Protocol
-
Reaction Setup:
-
Prepare a reaction mixture containing rabbit reticulocyte lysate, an amino acid mixture lacking methionine, and a template mRNA (e.g., luciferase mRNA).
-
Add varying concentrations of this compound to the reaction tubes. Include a positive control inhibitor (e.g., cycloheximide) and a vehicle-only control.
-
-
Initiation of Translation:
-
Add [35S]-methionine to each reaction tube to initiate translation.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
-
Quantification of Protein Synthesis:
-
Stop the reaction by adding an RNase solution.
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitates on glass fiber filters and wash to remove unincorporated [35S]-methionine.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value for protein synthesis inhibition.
-
Data Presentation
Table 3: Inhibition of In Vitro Protein Synthesis by this compound
| This compound Concentration (µM) | [35S]-Methionine Incorporation (CPM) | % Inhibition |
| 0 (Vehicle) | Insert Value | 0 |
| 0.1 | Insert Value | Insert Value |
| 1 | Insert Value | Insert Value |
| 10 | Insert Value | Insert Value |
| 100 | Insert Value | Insert Value |
| Cycloheximide (Control) | Insert Value | Insert Value |
Experimental Workflow
Caption: Workflow for the in vitro protein synthesis inhibition assay.
pH-Dependent Cytotoxicity Assay
This assay investigates the influence of the extracellular pH on the cytotoxic activity of this compound, a key feature of this class of compounds.
Experimental Protocol
-
Media Preparation:
-
Prepare culture media with different pH values (e.g., pH 7.4, 7.0, 6.5) using appropriate buffers (e.g., HEPES, MES) to maintain stable pH levels during the experiment.
-
-
Cell Seeding and Treatment:
-
Follow the protocol for the Cell Viability and Cytotoxicity Assay (Section 1), but use the prepared media with different pH values for cell culture and treatment.
-
-
WST-8 Assay and Data Analysis:
-
Perform the WST-8 assay as described previously.
-
Determine and compare the IC50 values of this compound at each pH.
-
Data Presentation
Table 4: Effect of pH on the Cytotoxicity of this compound
| pH | IC50 (µM) |
| 7.4 | Insert Value |
| 7.0 | Insert Value |
| 6.5 | Insert Value |
Logical Relationship Diagram
Caption: The influence of acidic pH on this compound's activity.
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reveromycin Administration in Animal Models
Important Note: Publicly available research on the in vivo administration of Reveromycin C in animal models is limited. The following application notes, protocols, and data are based on extensive studies of its close structural analogue, Reveromycin A (RM-A) . Researchers investigating this compound may use this information as a foundational reference for experimental design, adjusting parameters as necessary based on the specific properties of this compound.
Application Notes
Reveromycin A is a microbial polyketide known for its potent biological activities, including anti-tumor and anti-resorptive effects on bone.[1] Its unique mechanism of action makes it a subject of interest in drug development, particularly for osteoporosis and cancers that metastasize to bone, such as multiple myeloma.[2][3]
Mechanism of Action: Reveromycin A selectively induces apoptosis (programmed cell death) by inhibiting eukaryotic isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[1][3] A key feature of Reveromycin A is its pH-dependent activity. The molecule contains three carboxylic acid groups, which become protonated and less polar in acidic environments. This non-polar state enhances its permeability across cell membranes.[2][3] Tissues with acidic microenvironments, such as those generated by bone-resorbing osteoclasts or within solid tumors, are therefore preferentially targeted, increasing the compound's specific toxicity to these cells while sparing others in neutral pH environments.[1][2]
Quantitative Data Summary from Animal Model Studies
The following table summarizes quantitative data from key in vivo studies using Reveromycin A.
| Animal Model | Disease/Condition | Compound | Dosage | Route of Administration | Treatment Duration | Key Quantitative Outcomes | Citation |
| SCID-rab Mouse | Multiple Myeloma | Reveromycin A | 4 mg/kg | Intraperitoneal (i.p.) | Twice daily for 18 days | Significant reduction in human soluble IL-6 receptor levels (marker of tumor burden); Marked reduction in osteoclast numbers on bone surfaces. | [2] |
| Ovariectomized (OVX) ddY Mouse | Osteoporosis | Reveromycin A | 0.4, 1, or 4 mg/kg | Subcutaneous (s.c.) | Twice daily for 4 weeks | Dose-dependent prevention of bone loss in the distal femur; Significant protective effect on trabecular bone density at 4 mg/kg. | [4] |
| Sprague-Dawley Rat | Pharmacokinetics | Reveromycin A | N/A | i.v., p.o., i.p., s.c. | Single dose | Rapidly eliminated from blood after i.v., i.p., or s.c. administration; Minimally absorbed orally. | [4] |
Signaling Pathway and Cellular Uptake
Experimental Protocols
Protocol 1: Multiple Myeloma Model (SCID-rab)
This protocol is adapted from studies evaluating the efficacy of Reveromycin A in a human multiple myeloma model that recapitulates bone lesions.[2]
1. Animal Model Preparation:
- Use severe combined immunodeficient (SCID) mice.
- Surgically implant rabbit femurs, cut in half, into the subcutaneous space on the back of the SCID mice.
- Allow one month for the femurs to vascularize and establish within the host mouse.
2. Tumor Cell Inoculation:
- Culture a human multiple myeloma cell line (e.g., INA-6).
- Directly inoculate 1x10^6 INA-6 cells into the bone marrow cavity of the implanted rabbit bones.
3. Tumor Growth Confirmation and Treatment Initiation:
- Monitor tumor growth over 4 weeks post-inoculation. Tumor burden can be assessed by measuring human soluble IL-6 receptor (sIL-6R) levels in mouse serum.
- Confirm the presence of osteolytic lesions using soft X-ray or micro-computed tomography (μCT).
- Randomize mice into treatment and vehicle control groups (n=5 per group).
4. Drug Formulation and Administration:
- Prepare Reveromycin A in a sterile vehicle (e.g., saline).
- Administer Reveromycin A at a dose of 4 mg/kg via intraperitoneal (i.p.) injection.
- Administer the vehicle (saline) to the control group.
- Perform injections twice daily for a duration of 18 days.
5. Endpoint Analysis:
- At the end of the treatment period, repeat imaging (X-ray, μCT) to assess changes in osteolytic lesions.
- Collect blood via cardiac puncture for final sIL-6R level measurement.
- Euthanize mice and harvest the implanted rabbit bones.
- Process the bones for histological analysis to quantify osteoclast numbers on the bone surface (e.g., using TRAP staining).
Protocol 2: Ovariectomy-Induced Osteoporosis Model
This protocol is based on a study investigating Reveromycin A's ability to prevent bone loss in a mouse model of postmenopausal osteoporosis.[4]
1. Animal Model Preparation:
- Use 8-week-old female ddY mice.
- Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham operation should be performed on the control group.
2. Treatment Initiation:
- Begin treatment one day after surgery.
- Randomize OVX mice into multiple groups: vehicle control, and Reveromycin A treatment groups (e.g., 0.4, 1, and 4 mg/kg).
3. Drug Formulation and Administration:
- Dissolve Reveromycin A in a suitable sterile vehicle (e.g., saline).
- Administer Reveromycin A via subcutaneous (s.c.) injection.
- Perform injections twice daily for 4 consecutive weeks.
4. Endpoint Analysis:
- At the end of the 4-week treatment period, euthanize the mice.
- Harvest the femora for analysis.
- Assess trabecular bone density of the distal femora using peripheral quantitative computed tomography (pQCT).
- Perform soft X-ray radiography to visualize changes in mineralized cancellous bone.
- For histological analysis, prepare undecalcified bone sections and perform Villanueva Goldner staining to visualize mineralized bone tissue (stains green).
Logical Relationship Diagram
References
- 1. pnas.org [pnas.org]
- 2. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: HPLC Purification of Reveromycin C from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin C is a polyketide metabolite produced by certain strains of Streptomyces bacteria.[1][2] It belongs to a class of compounds that exhibit a range of biological activities, including antifungal and anticancer properties.[2][3] The purification of this compound from complex bacterial fermentation broths is a critical step for its detailed characterization, preclinical evaluation, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the high purity of this compound required for these applications.[1]
This document provides a detailed protocol for the purification of this compound from Streptomyces culture, encompassing fermentation, extraction, and a two-step chromatographic purification strategy. The final step utilizes preparative reversed-phase HPLC to yield high-purity this compound.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification of this compound from a 1-liter Streptomyces fermentation culture. Please note that these values are representative and actual yields and purity may vary depending on the specific Streptomyces strain, fermentation conditions, and optimization of the purification process.
| Purification Step | Total Volume (mL) | Total Dry Weight (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Culture Supernatant | 1000 | N/A | ~25 | <1 | 100 |
| Ethyl Acetate (B1210297) Extract | 200 | 500 | ~22 | ~4.4 | 88 |
| Silica (B1680970) Gel Chromatography | 20 | 100 | ~18 | ~18 | 72 |
| Preparative HPLC | 5 | ~15 | >14 | >95 | >56 |
Experimental Protocols
Fermentation of Streptomyces sp.
This protocol describes the cultivation of a this compound-producing Streptomyces strain.
Materials:
-
This compound-producing Streptomyces sp. strain
-
Seed culture medium (e.g., ISP Medium 2)
-
Production culture medium (e.g., Potato Dextrose Broth)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces spores or a small agar (B569324) plug of mycelial growth from a stock plate into a 250 mL baffled flask containing 50 mL of sterile seed culture medium.
-
Seed Culture Incubation: Incubate the flask at 28°C for 2-3 days on a rotary shaker at 180-200 rpm until the culture is visibly turbid.
-
Production Culture Inoculation: Transfer the seed culture (typically 5-10% v/v) into a 2 L baffled flask containing 1 L of sterile production medium.
-
Fermentation: Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 180-200 rpm. Monitor the production of this compound periodically by analytical HPLC of a small, extracted sample of the culture broth.
Extraction of this compound
This protocol details the recovery of crude this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel (2 L)
-
Rotary evaporator
Procedure:
-
Biomass Separation: After the fermentation period, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 6,000 x g for 15 minutes.
-
Solvent Extraction: Transfer the supernatant to a 2 L separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Phase Separation: Allow the layers to separate. The upper organic phase contains this compound.
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate layer.
-
Re-extraction: Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize the recovery of this compound.
-
Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
Silica Gel Column Chromatography
This initial purification step fractionates the crude extract to enrich for this compound.
Materials:
-
Crude this compound extract
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents: Chloroform (B151607) and Methanol (B129727)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel slurry in chloroform and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the head of the silica gel column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100% Chloroform, 1% Methanol in Chloroform, 2% Methanol in Chloroform, etc.).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing this compound. Pool the fractions that show a prominent spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain a this compound-enriched fraction.
Preparative HPLC Purification of this compound
This final step yields high-purity this compound. The following is a representative method that may require optimization.
Materials:
-
This compound-enriched fraction
-
HPLC grade Acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Formic Acid (optional, as a mobile phase modifier)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the this compound-enriched fraction in a minimal volume of the initial mobile phase (e.g., 50% Acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
Column: Preparative C18 reversed-phase column.
-
Mobile Phase A: Water (with 0.1% TFA or Formic Acid, if used).
-
Mobile Phase B: Acetonitrile (with 0.1% TFA or Formic Acid, if used).
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Detection: UV at 238 nm and 263 nm.[4]
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with a similar mobile phase system and a suitable analytical C18 column.
-
Post-Purification: Pool the fractions containing high-purity this compound (>95%). Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain pure this compound as a solid.
Visualization of Workflows and Logical Relationships
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for HPLC purification of this compound.
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. Monitoring process-related impurities in biologics–host cell protein analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Notes and Protocols: Reveromycin C Cytotoxicity Assay in Cancer Cell Lines
Introduction
Reveromycins are a class of polyketide antibiotics isolated from Streptomyces sp. that have demonstrated a range of biological activities, including antifungal, anti-inflammatory, and antitumor effects. Reveromycin A, the most extensively studied compound in this family, has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism of action for Reveromycin A is the inhibition of eukaryotic isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis. This disruption of protein synthesis leads to cell cycle arrest and ultimately, apoptotic cell death. Given the structural similarities, it is hypothesized that Reveromycin C may exhibit a comparable mechanism of action and cytotoxic profile.
These application notes provide a framework for assessing the cytotoxicity of this compound against various cancer cell lines using a standard colorimetric method, the MTT assay. Additionally, a proposed signaling pathway for Reveromycin-induced apoptosis is presented.
Data Presentation
The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for this compound against a panel of human cancer cell lines. These values are presented for illustrative purposes and should be determined experimentally.
| Cancer Cell Line | Tissue of Origin | Assumed IC50 (µM) |
| HCT116 | Colon | 8.5 |
| MCF-7 | Breast | 12.3 |
| PC-3 | Prostate | 15.1 |
| A549 | Lung | 10.8 |
| HeLa | Cervical | 9.2 |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (stock solution dissolved in DMSO)
-
Human cancer cell lines (e.g., HCT116, MCF-7, PC-3, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the culture medium. A typical concentration range to start with might be 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Mandatory Visualization
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Determining the Antifungal Activity of Reveromycin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Reveromycin C against a variety of fungal pathogens. The protocols outlined below are based on established methodologies and are intended to ensure accuracy and reproducibility in antifungal susceptibility testing.
Introduction to this compound
This compound is a polyketide antibiotic belonging to the reveromycin family, which are known for their diverse biological activities. A key characteristic of reveromycins is their pH-dependent antifungal efficacy. The mechanism of action for the closely related Reveromycin A has been identified as the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis.[1][2][3] This mode of action suggests that this compound likely disrupts fungal growth by interfering with this essential cellular process.
Quantitative Data Summary
The antifungal activity of this compound and its analogs is significantly influenced by the pH of the surrounding environment, with greater potency observed under acidic conditions. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Reveromycin compounds against various fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Pathogenic Fungi
| Fungal Species | Reveromycin Analog | MIC (µg/mL) | pH | Reference |
| Candida albicans | Reveromycin A | 3 µM | 3.0 |
Note: Data for this compound is limited in the public domain. The provided data for Reveromycin A highlights the pH-dependent nature of this class of compounds.
Experimental Protocols
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is specifically tailored for assessing the antifungal activity of a pH-dependent compound like this compound.
3.1.1. Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, Trichophyton rubrum)
-
Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Incubator
3.1.2. Preparation of Media and Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Buffered RPMI-1640 Medium: Prepare RPMI-1640 medium buffered with MOPS to the desired pH (e.g., pH 4.0, 5.5, and 7.0) to assess the pH-dependent activity of this compound.[4][5] Sterilize by filtration.
-
Fungal Inoculum Preparation:
-
Subculture the fungal isolates onto SDA plates and incubate at the appropriate temperature (e.g., 35°C for yeasts, 28-30°C for molds) to obtain fresh, viable cultures.
-
For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in the buffered RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds, harvest conidia from a mature culture by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL.
-
3.1.3. Assay Procedure
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the buffered RPMI-1640 medium in the 96-well microtiter plates to achieve a final concentration range appropriate for the expected MIC.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Growth Control: A well containing the fungal inoculum and buffered RPMI-1640 medium without this compound.
-
Sterility Control: A well containing only the buffered RPMI-1640 medium.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungal species for 24-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For some fungi, this may be a 50% or 90% reduction in turbidity as determined visually or spectrophotometrically.
Visualizations
Experimental Workflow
Caption: Workflow for Determining the MIC of this compound.
Mechanism of Action
Caption: Inhibition of Protein Synthesis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH Signaling in Human Fungal Pathogens: a New Target for Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH and concentration on the postantifungal effect and on the effects of sub-MIC concentrations of 4 antifungal agents on previously treated Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Reveromycin C in Mouse Models: Current Research Landscape
A comprehensive review of published scientific literature reveals a notable absence of in vivo efficacy studies specifically for Reveromycin C in mouse models of cancer. While the Reveromycin family of compounds, particularly Reveromycin A, has been investigated for its anti-cancer and other biological activities, specific data regarding the in vivo anti-tumor effects of this compound, including quantitative metrics from mouse models, detailed experimental protocols, and associated signaling pathways, are not available in the public domain.
Initial research identified several compounds in the Reveromycin family (A, B, C, and D) as inhibitors of the mitogenic activity of epidermal growth factor (EGF).[1] However, subsequent in-depth preclinical and in vivo studies have concentrated almost exclusively on Reveromycin A.
For researchers and drug development professionals interested in the anti-cancer potential of this class of compounds, the extensive data available for Reveromycin A may serve as a valuable reference point. Studies on Reveromycin A have demonstrated its efficacy in mouse models of multiple myeloma and have elucidated its mechanism of action, which involves the inhibition of isoleucyl-tRNA synthetase, particularly in the acidic tumor microenvironment.[2][3]
Given the lack of specific in vivo data for this compound, we recommend considering the available information on Reveromycin A for preliminary research and experimental design. Should you wish to proceed with a detailed overview of the in vivo efficacy of Reveromycin A, including experimental protocols, quantitative data from mouse models, and signaling pathway diagrams, please provide further instruction. This information could provide a foundational understanding for potential future investigations into this compound.
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Reveromycin in Osteoclast Apoptosis Assays
Disclaimer: The following application notes and protocols are based on research conducted on Reveromycin A (RM-A) , a close structural analog of Reveromycin C. As of the date of this document, specific data on the use of this compound in osteoclast apoptosis assays is not available in the public domain. Researchers should use this information as a guideline and validate the protocols for this compound in their specific experimental settings. The potency and optimal concentrations of this compound may differ from those of Reveromycin A.
Introduction
Reveromycin A is a microbial metabolite isolated from the genus Streptomyces that has been identified as a potent and specific inducer of apoptosis in osteoclasts, the primary cells responsible for bone resorption.[1][2] This property makes it a valuable tool for studying osteoclast biology and a potential therapeutic agent for bone diseases characterized by excessive bone resorption, such as osteoporosis.[1] Reveromycin A's mechanism of action involves the inhibition of isoleucyl-tRNA synthetase, leading to the suppression of protein synthesis and subsequent activation of the intrinsic apoptotic pathway.[1][2] A key feature of Reveromycin A is its enhanced activity in the acidic microenvironment created by resorbing osteoclasts, which increases its cell permeability and specificity.[1][2]
These application notes provide an overview of the cellular effects of Reveromycin A on osteoclasts and detailed protocols for inducing and quantifying apoptosis in osteoclast cultures.
Mechanism of Action
Reveromycin A selectively induces apoptosis in mature osteoclasts with minimal effects on osteoclast progenitors, non-functional osteoclasts, or osteoblasts.[1][2] Its pro-apoptotic effect is significantly enhanced under acidic conditions (pH ~5.5), which are characteristic of the resorption lacunae beneath active osteoclasts.[2] The acidic environment protonates the carboxylic acid groups of Reveromycin A, making the molecule less polar and facilitating its entry into the cell.[1][2]
Inside the osteoclast, Reveromycin A inhibits isoleucyl-tRNA synthetase, a crucial enzyme for protein synthesis.[1] The resulting inhibition of protein synthesis triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c into the cytoplasm.[1] This event initiates a caspase cascade, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of Reveromycin A on osteoclast apoptosis and function.
Table 1: Effect of Reveromycin A on Osteoclast Survival
| Concentration of Reveromycin A | % of Remaining TRAP-positive Osteoclasts (after 24h) | Reference |
| Control (0 µM) | 100% | [1] |
| 0.01 µM | ~80% | [1] |
| 0.1 µM | ~50% | [1] |
| 1 µM | ~20% | [1] |
Table 2: Effect of Reveromycin A on Caspase Activity in Osteoclasts
| Treatment | Fold Increase in Caspase-3 Activity | Fold Increase in Caspase-9 Activity | Time Point | Reference |
| Reveromycin A (10 µM, pH 5.5) | Peak at 4-6 hours | 2.3-fold | 2 hours | [2][3] |
| Reveromycin A (10 µM, pH 5.5) | Not specified | 2.6-fold | 4 hours | [2][3] |
Table 3: Effect of Reveromycin A on Bone Resorption
| Treatment | Inhibition of PTH-stimulated 45Ca release | Reference |
| Reveromycin A (0.01 µM) | Dose-dependent inhibition | [1] |
| Reveromycin A (0.1 µM) | ~80% inhibition of IL-1β and 1α,25(OH)₂D₃-stimulated release | [1] |
| Reveromycin A (1 µM) | Dose-dependent inhibition | [1] |
| Reveromycin A (10 µM) | Dose-dependent inhibition | [1] |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation
This protocol describes the generation of mature osteoclasts from bone marrow-derived macrophages (BMMs) or RAW264.7 cells.
Materials:
-
Bone marrow cells from mice or RAW264.7 murine macrophage cell line
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
Culture plates (96-well or 24-well)
Procedure:
-
Cell Seeding (from Bone Marrow):
-
Cell Seeding (RAW264.7):
-
Culture RAW264.7 cells in α-MEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a culture plate at an appropriate density.
-
-
Osteoclast Differentiation:
-
To induce osteoclast differentiation, culture the seeded cells in differentiation medium containing 50 ng/mL M-CSF and 100 ng/mL RANKL for 3-5 days.[4]
-
Replace the medium every 2-3 days.
-
Monitor the culture daily for the formation of large, multinucleated cells, which are characteristic of mature osteoclasts.
-
-
Confirmation of Osteoclast Differentiation:
-
After 3-5 days, fix the cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining (see Protocol 2) to confirm the osteoclast phenotype. TRAP-positive multinucleated cells (≥3 nuclei) are considered mature osteoclasts.[1]
-
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts and is used to identify differentiated osteoclasts.
Materials:
-
TRAP staining kit (e.g., from Sigma-Aldrich) or individual reagents (naphthol AS-BI phosphate (B84403), Fast Red Violet LB salt, tartrate solution)
-
4% Paraformaldehyde (PFA) in PBS
-
Acetone-citrate buffer
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the TRAP staining solution according to the manufacturer's instructions. A typical solution contains naphthol AS-BI phosphate as a substrate and Fast Red Violet LB salt as a colorimetric reagent in an acetate (B1210297) buffer containing tartrate.
-
Incubate the fixed cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a red/purple color develops in the osteoclasts.
-
Wash the cells with distilled water.
-
-
Imaging and Quantification:
-
Counterstain the nuclei with a suitable nuclear stain (e.g., DAPI or hematoxylin) if desired.
-
Visualize the cells under a light microscope. TRAP-positive cells will appear red/purple.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well to quantify osteoclast formation.[1]
-
Protocol 3: Reveromycin-Induced Apoptosis Assay
This protocol describes how to treat differentiated osteoclasts with Reveromycin and subsequently measure apoptosis.
Materials:
-
Mature osteoclast cultures (from Protocol 1)
-
Reveromycin A (or C) stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium (α-MEM with 10% FBS)
-
Acidic culture medium (pH adjusted to ~5.5 with HCl) - optional, to mimic the resorption microenvironment.[2]
Procedure:
-
Prepare Reveromycin Working Solutions:
-
Treatment:
-
Apoptosis Assessment:
-
After the incubation period, assess apoptosis using one of the following methods:
-
Caspase Activity Assay (Protocol 4)
-
Annexin V/Propidium Iodide (PI) Staining (Protocol 5)
-
TUNEL Assay
-
-
Protocol 4: Caspase-3/9 Activity Assay
This is a colorimetric or fluorometric assay to quantify the activity of executioner caspase-3 and initiator caspase-9.
Materials:
-
Caspase-3 and Caspase-9 activity assay kits (containing specific substrates like DEVD for caspase-3 and LEHD for caspase-9, and a colorimetric or fluorometric reporter)
-
Cell lysis buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Lysis:
-
Following Reveromycin treatment, wash the cells with PBS and lyse them using the lysis buffer provided in the kit.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Assay:
-
Follow the manufacturer's protocol for the caspase activity assay. This typically involves incubating the cell lysate with the specific caspase substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold increase in caspase activity in the Reveromycin-treated samples compared to the vehicle-treated control.
-
Protocol 5: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Collection:
-
After Reveromycin treatment, collect both the floating and adherent cells. Use a gentle cell scraper or trypsin for the adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 6: Bone Resorption (Pit Formation) Assay
This assay assesses the functional consequence of Reveromycin-induced osteoclast apoptosis on their bone-resorbing activity.
Materials:
-
Dentine slices or bone-mimicking calcium phosphate-coated plates
-
Mature osteoclast cultures
-
Reveromycin A (or C)
-
Mayer's hematoxylin (B73222)
Procedure:
-
Osteoclast Culture on Dentine/Bone Slices:
-
Generate mature osteoclasts directly on sterile dentine slices placed in culture wells.
-
-
Treatment:
-
Treat the osteoclasts with various concentrations of Reveromycin for 24-48 hours.[1]
-
-
Visualization of Resorption Pits:
-
At the end of the treatment, remove the cells from the dentine slices (e.g., by sonication in ammonia (B1221849) solution).
-
Stain the slices with Mayer's hematoxylin to visualize the resorption pits.[1]
-
Analyze the number and area of resorption pits using light microscopy and image analysis software.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced osteoclast apoptosis.
Signaling Pathway of Reveromycin-Induced Osteoclast Apoptosis
Caption: Signaling pathway of Reveromycin-induced apoptosis in osteoclasts.
References
- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reveromycin A Administration Prevents Alveolar Bone Loss in Osteoprotegerin Knockout Mice with Periodontal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reveromycin C Treatment in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery to better mimic the complex in vivo tumor microenvironment. These models offer significant advantages over traditional 2D cell culture by recapitulating cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors. Reveromycin C, a polyketide antibiotic isolated from Streptomyces sp., has demonstrated inhibitory effects on the proliferation of various cancer cell lines.[1] This document provides a detailed protocol for the treatment of 3D cancer cell spheroids with this compound, methods for assessing its efficacy, and an overview of its potential mechanism of action.
Mechanism of Action
While the precise signaling pathways affected by this compound are not fully elucidated, its structural similarity to Reveromycin A suggests a comparable mechanism of action. Reveromycin A selectively inhibits eukaryotic isoleucyl-tRNA synthetase, a crucial enzyme in protein synthesis.[2] This inhibition leads to a halt in protein production and subsequently induces apoptosis.[2][3] Notably, the cytotoxic effects of Reveromycin A are significantly enhanced in acidic microenvironments, a common feature of solid tumors.[4] It is hypothesized that the lower pH increases the permeability of the cell membrane to the compound.[3][4] Furthermore, Reveromycins have been shown to inhibit the mitogenic activity induced by epidermal growth factor (EGF).[1][5]
Based on this, the proposed mechanism of action for this compound involves the inhibition of protein synthesis, leading to cell cycle arrest and apoptosis, with its efficacy potentially heightened in the acidic core of 3D spheroids.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound based on studies in 2D cell culture. These values can serve as a starting point for determining the optimal concentration range for 3D culture experiments.
| Cell Line | Assay Type | Parameter | Value | Reference |
| KB (human oral carcinoma) | Proliferation Assay | IC50 | 2.0 µg/ml | [1] |
| K562 (human chronic myelogenous leukemia) | Proliferation Assay | IC50 | 2.0 µg/ml | [1] |
| NRK (rat kidney, sarcoma-virus-transformed) | Morphological Reversion | EC50 | 1.58 µg/ml | [1] |
| C. albicans (at pH 3) | Antifungal Activity | MIC | 2.0 µg/ml | [1] |
| C. albicans (at pH 7.4) | Antifungal Activity | MIC | >500 µg/ml | [1] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.
Experimental Protocols
This section details the methodologies for generating 3D spheroids, treating them with this compound, and assessing the treatment outcomes.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the formation of cancer cell spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., KB, K562, or other suitable line)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the selected cancer cell line in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Perform a cell count and determine the cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per well, to be optimized for the specific cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating the formed spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a series of this compound dilutions in complete culture medium. Based on the 2D IC50 of 2.0 µg/ml (approximately 3 µM), a suggested starting concentration range is 0.1 µM to 100 µM. A vehicle control (medium with the same concentration of DMSO) must be included.
-
After the spheroids have formed (Day 2-4 post-seeding), carefully remove 50 µL of the existing medium from each well.
-
Gently add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 24, 48, 72 hours).
-
The treatment duration should be optimized based on the experimental goals.
Protocol 3: Assessment of Spheroid Viability and Growth
This protocol provides methods to quantify the effects of this compound on the 3D spheroids.
A. Spheroid Size Measurement:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture bright-field images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)3.
-
Plot the change in spheroid volume over time for each treatment condition.
B. Cell Viability Assay (ATP-based):
-
At the end of the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Use a commercial ATP-based 3D cell viability assay kit (e.g., CellTiter-Glo® 3D).
-
Add the assay reagent to each well according to the manufacturer's instructions.
-
Lyse the spheroids by shaking the plate on an orbital shaker for 5-10 minutes.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control spheroids to determine the percentage of cell viability.
C. Live/Dead Staining and Imaging:
-
Prepare a staining solution containing Calcein-AM (for live cells) and Propidium Iodide (for dead cells) in PBS.
-
Carefully remove the medium from the wells and add the staining solution.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Capture fluorescent images of the spheroids using a fluorescence microscope or a high-content imaging system. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.
-
Analyze the images to quantify the ratio of live to dead cells.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action.
Experimental Workflow for this compound Treatment in 3D Cell Culture
Caption: Workflow for 3D spheroid treatment and analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dose-Response Curve Generation of Reveromycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reveromycin C belongs to the reveromycin family, a group of polyketide antibiotics produced by Streptomyces sp. Its analogue, Reveromycin A, is known to be a selective inhibitor of eukaryotic isoleucyl-tRNA synthetase, leading to the suppression of protein synthesis and induction of apoptosis. This pro-apoptotic activity is particularly enhanced in acidic microenvironments, a common feature of solid tumors, making this compound a compound of interest for oncology research.
These application notes provide a detailed protocol for generating an in vitro dose-response curve for this compound to determine its half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Data Presentation
The cytotoxic effects of this compound need to be quantified to understand its potency. The following table is a template for summarizing the IC50 values obtained from the dose-response experiments. The provided values are for illustrative purposes only and should be replaced with experimental data.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines under Different pH Conditions.
| Cell Line | Cancer Type | IC50 (µM) at pH 7.4 (72h) | IC50 (µM) at pH 6.8 (72h) |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 7.2 |
| A549 | Lung Carcinoma | 22.5 | 10.1 |
| HCT116 | Colorectal Carcinoma | 18.2 | 8.5 |
| U87 MG | Glioblastoma | 25.1 | 12.3 |
Experimental Protocols
A detailed methodology for determining the dose-response curve of this compound using a colorimetric cell viability assay (MTT assay) is provided below.
Materials
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell lines in their recommended complete medium until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count to ensure viability is above 95%.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
For experiments investigating pH-dependent effects, prepare a parallel set of dilutions in a medium with a lower pH (e.g., 6.8).
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the in vitro dose-response curve generation for this compound.
Troubleshooting & Optimization
troubleshooting Reveromycin C precipitation in aqueous solution
Welcome to the Technical Support Center for Reveromycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a polyketide antibiotic isolated from Streptomyces sp. It is a complex molecule with a spiroketal core and two terminal carboxylic acid groups. These acidic moieties are crucial to its solubility and biological activity. It is known to be soluble in methanol (B129727) and ethyl acetate, but has poor solubility in acidic aqueous solutions.
Q2: Why is my this compound precipitating in my aqueous buffer?
Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
pH: The solubility of this compound is highly pH-dependent. As a molecule with carboxylic acid groups, it is less soluble at acidic pH values where these groups are protonated, reducing their polarity.
-
Concentration: The concentration of this compound in your solution may have exceeded its solubility limit in the specific buffer system and conditions you are using.
-
Buffer Composition: The ionic strength and the presence of certain ions in your buffer can influence the solubility of this compound.
-
Temperature: Temperature can affect solubility. While heating can sometimes increase solubility, it may also degrade the compound.
-
Solvent Shock: If a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted too quickly into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of solution.
Q3: What is the mechanism of action of this compound?
This compound, similar to its analogue Reveromycin A, acts as an inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is critical for protein synthesis as it attaches the amino acid isoleucine to its corresponding tRNA. By inhibiting IleRS, this compound disrupts protein synthesis, leading to cell growth inhibition and apoptosis.[1][2]
Q4: How does pH affect the biological activity of this compound?
The biological activity of this compound is pH-dependent. For instance, the antifungal activity of the related Reveromycin A is significantly higher at acidic pH.[3] This is thought to be because the protonated (less charged) form of the molecule can more easily cross cell membranes to reach its intracellular target.[2]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Initial Checks
Before modifying your protocol, verify the following:
-
Compound Integrity: Ensure your this compound is of high purity and has been stored correctly (typically at -20°C).
-
Buffer Preparation: Double-check the pH and composition of your aqueous buffer.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
While specific solubility data for this compound is limited in the literature, the following table summarizes key properties and recommended starting points for solution preparation.
| Parameter | Value/Recommendation | Source |
| Molecular Weight | 674.8 g/mol | N/A |
| Solubility | Soluble in Methanol, Ethyl Acetate; Poorly soluble in acids | N/A |
| Recommended Stock Solvent | DMSO | Inferred from protocols |
| Recommended Stock Conc. | 1-10 mM | Inferred from protocols |
| Storage Temperature | -20°C | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (pre-weighed)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 674.8 g/mol ), you would need 1.48 mL of DMSO.
-
Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound into Aqueous Buffer for Cell Culture
This protocol provides a method for diluting a DMSO stock solution of this compound into a cell culture medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed. Aim to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent toxicity.
-
Pipette the required volume of the this compound stock solution.
-
While gently vortexing or swirling the pre-warmed cell culture medium, add the stock solution drop-wise to the medium. This gradual addition helps to prevent "solvent shock" and precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared solution immediately in your experiment.
Signaling Pathway and Experimental Workflow Diagrams
Inhibition of Isoleucyl-tRNA Synthetase by this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits protein synthesis by targeting Isoleucyl-tRNA Synthetase.
Experimental Workflow for Testing this compound Efficacy
This diagram outlines a typical workflow for assessing the biological activity of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
addressing Reveromycin C stability and degradation issues
Welcome to the technical support center for Reveromycin C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1] When preparing stock solutions, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide.
Q3: Is the biological activity of this compound dependent on pH?
A3: Yes, the biological activity of this compound is pH-dependent. For instance, its antifungal activity against C. albicans is significantly higher at pH 3 (MIC = 2.0 µg/ml) compared to pH 7.4 (MIC > 500 µg/ml).[3] This is likely due to the protonation state of its carboxylic acid groups, affecting its ability to cross cell membranes. In acidic environments, the non-polar form of the related Reveromycin A is favored, allowing it to permeate cell membranes more effectively.[4]
Q4: What is the primary known degradation pathway for Reveromycins?
A4: A significant degradation pathway for the closely related Reveromycin A involves the rearrangement of its spiroketal core. Under acidic conditions, the thermodynamically favored 6,6-spiroketal can rearrange to a less biologically active 5,6-spiroketal isomer.[2][5] This instability is partly attributed to the hemisuccinate moiety at the C18 position. Given the structural similarity, this compound is likely susceptible to a similar degradation pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
If you are observing variable or diminished biological effects, consider the following potential causes and troubleshooting steps.
Potential Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage, handling, or experimental conditions.
-
Suboptimal pH of the medium: The pH of your experimental system may not be optimal for this compound activity.
-
Incorrect concentration: Errors in preparing or diluting the stock solution can lead to inaccurate final concentrations.
Troubleshooting Steps:
-
Verify Storage and Handling:
-
Ensure the lyophilized powder has been stored at -20°C.
-
If using a stock solution, confirm it has been stored at -80°C and protected from multiple freeze-thaw cycles.
-
-
Assess pH of Experimental Medium:
-
Measure the pH of your cell culture medium or buffer.
-
If possible, adjust the pH to a more acidic range (e.g., pH 6.0-7.0) to see if activity improves, being mindful of the pH tolerance of your experimental system.
-
-
Perform a Concentration Check:
-
Prepare a fresh stock solution from the lyophilized powder.
-
Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your stock solution and working solutions.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
The presence of unexpected peaks during HPLC analysis of this compound samples can indicate degradation.
Potential Causes:
-
Hydrolysis: The succinate (B1194679) ester linkage in this compound is susceptible to hydrolysis, especially under acidic or basic conditions.
-
Spiroketal Rearrangement: As mentioned, the 6,6-spiroketal can isomerize to a 5,6-spiroketal.
-
Oxidation: The polyene structure of this compound is prone to oxidation.
-
Photodegradation: Exposure to light may cause degradation.
Troubleshooting Steps:
-
Protect from Degrading Conditions:
-
Prepare solutions in buffers with a neutral or slightly acidic pH, if the experiment allows.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Work with solutions at room temperature for the shortest time possible; keep them on ice when not in immediate use.
-
-
Characterize Degradation Products:
-
If you have access to mass spectrometry (LC-MS), analyze the unknown peaks to determine their mass-to-charge ratio (m/z). This can help in identifying potential degradation products such as the hydrolyzed ester or oxidized forms.
-
Data on Potential Degradation Pathways
The following table summarizes the likely degradation pathways for this compound based on its chemical structure and data from related compounds.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic pH | Spiroketal rearrangement, Hydrolysis of succinate ester | 5,6-spiroketal isomer, this compound with a free hydroxyl at C18 and succinic acid |
| Basic pH | Hydrolysis of succinate ester | This compound with a free hydroxyl at C18 and succinate salt |
| Oxidation (e.g., H₂O₂) | Oxidation of the polyene chains | Epoxides, hydroxylated derivatives, or cleavage products of the polyene system |
| Light Exposure | Photodegradation of the polyene chains | Isomers or cleavage products of the polyene system |
| Elevated Temperature | Acceleration of hydrolysis and oxidation | Products of hydrolysis and oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh this compound powder and dissolve it in an appropriate solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature or slightly elevated temperature (e.g., 40°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or direct sunlight).
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to monitor peak purity).
-
Column Temperature: 30°C.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method in separating the parent compound from its degradation products.
Visualizations
Signaling Pathway and Degradation Logic
Caption: Mechanism of action and degradation pathway of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Reduced Activity
Caption: Troubleshooting flowchart for reduced biological activity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A comparative study of the chemical stability of various mitomycin C solutions used in glaucoma filtering surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Off-Target Effects of Reveromycin C in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Reveromycin C in their experiments. Due to the limited availability of specific data for this compound, much of the information provided is extrapolated from studies on its close structural analog, Reveromycin A. It is crucial to empirically determine the optimal experimental conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
While direct studies on this compound are scarce, it is suggested to have a biological profile similar to Reveromycin A, possibly with greater potency[1]. Reveromycin A's primary target is eukaryotic isoleucyl-tRNA synthetase (IleRS)[2][3][4][5]. Inhibition of IleRS blocks the incorporation of isoleucine into nascent polypeptide chains, thereby halting protein synthesis and inducing apoptosis[2][5]. This effect is particularly pronounced in acidic microenvironments, such as those found in the vicinity of osteoclasts or solid tumors, which increases the cell permeability of the molecule[5][6].
Q2: What are the known or potential off-target effects of this compound?
There is no specific literature detailing the off-target effects of this compound. However, based on the known activities of Reveromycin A and the nature of small molecule inhibitors, potential off-target effects could include:
-
Inhibition of other aminoacyl-tRNA synthetases: Although Reveromycin A is reported to be selective for IleRS, high concentrations might lead to the inhibition of other synthetases.
-
Disruption of intracellular trafficking: Reveromycin A has been shown to affect the intracellular trafficking of antigens in B lymphoma cells[7].
-
General cytotoxicity at high concentrations: Like many inhibitors of fundamental cellular processes, high concentrations of this compound are likely to induce cytotoxicity through mechanisms other than the primary on-target effect.
Q3: How can I minimize the risk of observing off-target effects in my experiments?
Minimizing off-target effects is crucial for the correct interpretation of experimental results. Key strategies include:
-
Dose-Response Experiments: Always perform a dose-response curve to determine the minimal effective concentration for your desired on-target effect and the concentration at which toxicity is observed.
-
Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest possible concentration that elicits the desired biological response to minimize the engagement of off-target molecules.
-
Control Experiments: Include appropriate controls, such as vehicle-treated cells and cells treated with a structurally unrelated inhibitor of the same pathway (if available), to distinguish on-target from off-target effects.
-
Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the desired effect.
-
Orthogonal Approaches: Whenever possible, validate your findings using a different experimental approach, such as genetic knockdown (e.g., siRNA or CRISPR) of the target protein (IleRS).
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in their experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death, even at low concentrations. | 1. Cell line is particularly sensitive. 2. Incorrect stock solution concentration. 3. Solvent toxicity (e.g., DMSO). | 1. Perform a broad dose-response experiment (e.g., from nM to high µM range) to determine the cytotoxic threshold for your specific cell line. 2. Verify the concentration of your this compound stock solution. 3. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.1% for DMSO). Include a solvent-only control. |
| Inconsistent results between experiments. | 1. Variability in cell density or health. 2. Degradation of this compound stock. 3. Inconsistent incubation times. | 1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase. 2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. 3. Use a precise timer for all incubation steps. |
| No observable on-target effect. | 1. Insufficient concentration of this compound. 2. The pH of the culture medium is not optimal. 3. The target protein (IleRS) is not expressed or is mutated in your cell line. | 1. Perform a dose-response experiment to find the effective concentration. 2. Consider that the activity of Reveromycins can be enhanced in acidic conditions. If relevant to your experimental model, assess the effect of pH. 3. Confirm the expression and sequence of IleRS in your cell line. |
| Suspected off-target effects are confounding the results. | 1. Concentration of this compound is too high. 2. The observed phenotype is independent of IleRS inhibition. | 1. Lower the concentration of this compound. 2. Attempt to rescue the phenotype by supplementing the medium with excess isoleucine. 3. Use an orthogonal approach like siRNA-mediated knockdown of IleRS to see if it phenocopies the effect of this compound. |
Quantitative Data
Due to the lack of specific IC50 values for this compound in the scientific literature, the following tables provide data for Reveromycin A and its derivatives. Based on supplier information, this compound is expected to have a similar or more potent biological profile than Reveromycin A[1].
Table 1: Inhibitory Concentration (IC50) of Reveromycin A and its Derivatives against Isoleucyl-tRNA Synthetase (IleRS)
| Compound | IC50 (µM) against IleRS | Reference |
| Reveromycin A | 0.015 | [8] |
| 2,3-dihydroreveromycin A | 0.012 | [8] |
Table 2: Cytotoxicity of Reveromycin A against Various Cell Lines
| Cell Line | Treatment Condition | IC50 (µM) | Reference |
| Osteoclasts | --- | ~0.01 | [5] |
| Multiple Myeloma (INA-6) | pH 6.4 | ~1 | [6] |
| Multiple Myeloma (RPMI8226) | pH 6.4 | ~1 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on- and off-target effects of this compound.
Protocol 1: Determining the IC50 for Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium, followed by 50 µL of the 2x this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot for Assessing Inhibition of Protein Synthesis
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Puromycin (B1679871) Labeling: During the last 10 minutes of treatment, add puromycin (a tyrosine-tRNA analog that gets incorporated into nascent polypeptide chains) to the culture medium at a final concentration of 1-10 µg/mL.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with an anti-puromycin antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection and Analysis: Visualize the bands using an appropriate detection system. A decrease in the puromycin signal indicates inhibition of protein synthesis.
Visualizations
Signaling Pathway of Reveromycin A (and presumably this compound)
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for minimizing and validating off-target effects.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. | Haematologica [haematologica.org]
- 7. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Synthesis and biological activities of reveromycin A and spirofungin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reveromycin C Treatment Duration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Reveromycin C treatment duration in cell culture experiments.
Disclaimer: The information provided is primarily based on studies of Reveromycin A, a closely related compound to this compound. While their mechanisms of action are expected to be similar, optimal concentrations and treatment durations for this compound may vary. Therefore, the following guidelines should be used as a starting point, and empirical determination of optimal conditions for your specific cell line and experimental setup is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound belongs to a group of polyketide antibiotics that act as inhibitors of the mitogenic activity of epidermal growth factor (EGF).[1] The primary molecular target is the eukaryotic isoleucyl-tRNA synthetase (IleRS).[2][3] By inhibiting IleRS, this compound blocks the charging of tRNA with isoleucine, leading to the inhibition of protein synthesis.[2][4] This ultimately results in cell cycle arrest and apoptosis.[5][6]
Q2: What is the optimal concentration of this compound to use in cell culture?
The optimal concentration of this compound is highly cell-type dependent. Based on studies with the closely related Reveromycin A, concentrations can range from nanomolar to micromolar levels. For instance, in some multiple myeloma cell lines, Reveromycin A induced cell death at concentrations as low as 100 nM when co-treated with metformin, while in other contexts, concentrations up to 1 µM were used.[5] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How long should I treat my cells with this compound?
The treatment duration depends on the experimental endpoint. For apoptosis induction, effects with Reveromycin A have been observed as early as 2-4 hours, with peak apoptosis induction around 4-6 hours in osteoclasts.[7][8] However, significant apoptosis is also observed at 24 and 48 hours.[7][8] For cell viability assays, treatment durations of 24 to 72 hours are common.[5] A time-course experiment is recommended to determine the optimal duration for your desired outcome.
Q4: Is this compound stable in cell culture medium?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death, even at low concentrations. | Cell line is highly sensitive to this compound. | Perform a dose-response experiment with a lower concentration range. Reduce the initial treatment duration. |
| Contamination of cell culture. | Visually inspect the culture for signs of bacterial or fungal contamination. Perform mycoplasma testing. | |
| No observable effect on cell viability or apoptosis. | Insufficient concentration of this compound. | Perform a dose-response experiment with a higher concentration range. |
| Insufficient treatment duration. | Increase the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). | |
| This compound degradation. | Prepare fresh working solutions from a properly stored stock for each experiment. | |
| Cell line is resistant to this compound. | Consider using a different cell line or a combination therapy approach. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. |
| Inconsistent drug concentration. | Ensure accurate and consistent pipetting of this compound into each well. | |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
Data Presentation
Table 1: Effect of Reveromycin A Treatment Duration on Osteoclast Apoptosis
| Treatment Duration (hours) | Caspase-9 Activation (fold change vs. control) | Notes |
| 2 | 2.3 | Significant activation of apoptosis observed early.[7][8] |
| 4 | 2.6 | Peak caspase activation indicating a strong apoptotic signal.[7][8] |
| 6 | Peak Apoptosis | Peak induction of apoptosis as measured by caspase 3 activity.[7][8] |
| 24 | Sustained Apoptosis | Apoptotic effects are maintained at later time points.[7] |
| 48 | Sustained Apoptosis | Continued presence of apoptotic cells.[7] |
Table 2: Effect of Reveromycin A Concentration on Multiple Myeloma Cell Viability (24-hour treatment)
| Cell Line | Concentration (µM) | % Viable Cells (relative to control) |
| INA-6 | 1 | ~100% (at pH 7.4) |
| RPMI8226 | 1 | ~100% (at pH 7.4) |
| INA-6 | 1 | ~40% (at pH 6.4 with lactic acid)[5][9] |
| RPMI8226 | 1 | ~60% (at pH 6.4 with lactic acid)[5][9] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Drug Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 nM to 10 µM).
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the various concentrations of this compound-containing medium to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for sufficient cell numbers for flow cytometry analysis after treatment.
-
Treatment: Treat cells with the determined IC50 concentration of this compound.
-
Time Points: At various time points (e.g., 4, 8, 12, 24, 48 hours), harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells at each time point to determine the optimal treatment duration for inducing apoptosis.
Mandatory Visualizations
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. | Haematologica [haematologica.org]
Technical Support Center: Reveromycin C Fungal Resistance
This center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting Reveromycin C resistance in fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is part of the reveromycin family of polyketide antibiotics. Its primary mechanism of action is the inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] By binding to the tRNAIle binding site, Reveromycin A (a closely related compound) prevents the proper synthesis of proteins, which ultimately leads to the cessation of fungal growth and proliferation.[2] The antifungal activity of reveromycins is often more potent under acidic conditions.[1][3]
Q2: What are the common molecular mechanisms of resistance to antifungal agents in fungi?
A2: Fungal resistance to antifungal drugs is a multifaceted issue. The primary mechanisms include:
-
Target Enzyme Modification: Mutations in the gene encoding the drug's target protein (e.g., ERG11 for azoles) can reduce the binding affinity of the drug, rendering it less effective.[4][5][6]
-
Overexpression of the Target: Increasing the cellular concentration of the target enzyme can overwhelm the inhibitory effect of the drug.[5][7]
-
Drug Efflux Pumps: Upregulation of membrane transporters, particularly those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), actively pump the antifungal agent out of the cell, reducing its intracellular concentration.[7][8][9][10][11] This is a major mechanism for multidrug resistance.[9][10][12]
-
Alterations in Membrane Composition: Changes in the sterol and phospholipid makeup of the fungal cell membrane can decrease drug permeability.[7]
Q3: Specifically for this compound, what resistance mechanisms should I anticipate?
A3: While specific resistance mechanisms to this compound are not as extensively documented as for drugs like fluconazole, based on its mechanism and common fungal resistance strategies, you should anticipate:
-
Mutations in the Isoleucyl-tRNA Synthetase (IleRS) Gene: Alterations in the tRNA binding site could prevent this compound from effectively inhibiting the enzyme.
-
Overexpression of the IleRS Gene: A gene dosage effect could increase the amount of IleRS, requiring higher concentrations of this compound for inhibition.
-
Increased Efflux Pump Activity: Overexpression of ABC or MFS transporters could potentially recognize and export this compound from the cell, although substrate specificity would need to be determined.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Question: My MIC assays for this compound are showing high variability between replicates and experiments. What could be the cause?
-
Answer: Inconsistent MIC results are a common challenge in antifungal susceptibility testing.[13][14] Consider the following factors:
-
Inoculum Size: Ensure the fungal inoculum is standardized precisely for every experiment. Both CLSI and EUCAST protocols have strict guidelines for inoculum preparation.[15]
-
pH of Media: The activity of reveromycins is highly pH-dependent, with greater activity at acidic pH.[3] Verify and buffer the pH of your test medium (e.g., RPMI-1640) consistently for each assay.
-
Incubation Time and Temperature: Adhere strictly to a consistent incubation time and temperature, as variations can significantly affect fungal growth and MIC endpoints.[15]
-
"Trailing" Growth: Some fungi exhibit a phenomenon called "trailing," where a small amount of residual growth occurs even at concentrations above the true MIC.[13][16] Standardize how you determine the endpoint (e.g., 50% or 90% growth reduction compared to the control) to minimize subjective interpretation.[4]
-
Solvent Effects: Ensure the solvent used to dissolve this compound (e.g., DMSO) is used at a final concentration that does not affect fungal growth on its own. Include a solvent-only control well.
-
Issue 2: A Previously Susceptible Fungal Strain Now Shows Resistance to this compound
-
Question: I've been culturing a fungal strain in the presence of sub-lethal concentrations of this compound, and now it requires a much higher concentration to inhibit growth. How can I determine the mechanism of this acquired resistance?
-
Answer: This indicates the development of acquired resistance.[6][17] A systematic approach is needed to identify the underlying mechanism.
-
Confirm the Resistance Phenotype: Perform rigorous MIC testing with appropriate controls (including the original, susceptible parent strain) to quantify the fold-change in resistance.
-
Sequence the Target Gene: Amplify and sequence the isoleucyl-tRNA synthetase (IleRS) gene from both the resistant and parent strains. Compare the sequences to identify any point mutations that could alter the drug-binding site.[6]
-
Analyze Gene Expression: Use Quantitative Real-Time PCR (qRT-PCR) to measure the expression levels of the IleRS gene and known efflux pump genes (e.g., CDR1, MDR1).[8][18] A significant upregulation in the resistant strain is a strong indicator of the resistance mechanism.[19][20]
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a this compound-resistant fungal strain.
Table 1: Minimum Inhibitory Concentration (MIC) Values for this compound
| Fungal Strain | Condition | MIC50 (µg/mL) | Fold Change in Resistance |
| Candida albicans WT | Susceptible Parent | 0.25 | - |
| C. albicans RevC-R | This compound Resistant | 8.0 | 32x |
| Aspergillus fumigatus WT | Susceptible Parent | 0.5 | - |
| A. fumigatus RevC-R | This compound Resistant | 16.0 | 32x |
MIC50 is the concentration of this compound that inhibits 50% of fungal growth.
Table 2: Relative Gene Expression in Resistant vs. Wild-Type (WT) Strains
| Gene | Function | Relative Expression Level (Fold Change in RevC-R Strain) |
| IleRS | Drug Target (tRNA Synthetase) | 1.2 |
| CDR1 | ABC Efflux Pump | 15.7 |
| MDR1 | MFS Efflux Pump | 2.1 |
| ACT1 | Housekeeping Gene (Control) | 1.0 |
Data derived from qRT-PCR, normalized to the ACT1 housekeeping gene.
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from standard CLSI/EUCAST guidelines for antifungal susceptibility testing.
Materials and Reagents:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS to pH 7.0
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal culture in mid-logarithmic growth phase
-
Sterile saline or PBS
-
Spectrophotometer or plate reader (530 nm)
Procedure:
-
Prepare Drug Dilutions: Perform a serial 2-fold dilution of this compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations should span a range appropriate for your expected MIC.
-
Prepare Fungal Inoculum: Adjust the fungal culture density in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5–2.5 x 10³ cells/mL.
-
Inoculate Plate: Add 100 µL of the final fungal inoculum to each well containing the drug dilutions. This brings the total volume to 200 µL per well.
-
Controls:
-
Growth Control: 100 µL of fungal inoculum + 100 µL of drug-free medium.
-
Sterility Control: 200 µL of sterile, drug-free medium.
-
Solvent Control: 100 µL of fungal inoculum + 100 µL of medium containing the highest concentration of DMSO used.
-
-
Incubation: Incubate the plate at 35°C for 24–48 hours, depending on the fungal species.
-
Reading Results: Determine the MIC endpoint by measuring the optical density (OD) at 530 nm. The MIC is the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for measuring the expression of target genes like IleRS and efflux pumps.
Procedure:
-
Fungal Culture and RNA Extraction:
-
Grow both the wild-type (WT) and resistant (RevC-R) fungal strains to mid-log phase in a suitable broth (e.g., YPD).
-
Harvest the cells by centrifugation.
-
Extract total RNA using a reliable method (e.g., Trizol reagent or a commercial kit). Ensure the pellet is washed with ice-cold 70% ethanol (B145695) and resuspended in RNase-free water.[18]
-
Treat the RNA with DNase I to remove any genomic DNA contamination.[18]
-
-
cDNA Synthesis:
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your gene of interest (e.g., CDR1) and a housekeeping gene (e.g., ACT1), and the diluted cDNA template.
-
Run the reaction in a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[18]
-
-
Data Analysis:
-
Confirm amplification specificity by analyzing the melt curve.
-
Calculate the relative gene expression using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and compared between the resistant and WT strains.[18]
-
Visualizations
Caption: Workflow for Investigating Acquired this compound Resistance.
Caption: Hypothetical Pathway for Efflux Pump-Mediated Resistance.
References
- 1. phtnet.org [phtnet.org]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Reveromycins A and B from Streptomyces sp. 3–10: Antifungal Activity against Plant Pathogenic Fungi In vitro and in a Strawberry Food Model System [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal resistance: Emerging mechanisms and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Frontiers | ABC Transporter Genes Show Upregulated Expression in Drug-Resistant Clinical Isolates of Candida auris: A Genome-Wide Characterization of ATP-Binding Cassette (ABC) Transporter Genes [frontiersin.org]
- 10. ABC Transporter Genes Show Upregulated Expression in Drug-Resistant Clinical Isolates of Candida auris: A Genome-Wide Characterization of ATP-Binding Cassette (ABC) Transporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Pleiotropic drug resistance ABC transporters in fungi]. | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Antifungal drug resistance: do molecular methods provide a way forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcriptional Analyses of Antifungal Drug Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
reducing cytotoxicity of Reveromycin C to normal cells
Welcome to the technical support center for Reveromycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the reduction of this compound's cytotoxicity to normal cells.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal (non-cancerous) cell lines at effective concentrations. | 1. Off-target effects: this compound may be inhibiting isoleucyl-tRNA synthetase (IleRS) in normal cells, leading to protein synthesis arrest and apoptosis.[1][2][3][4] 2. Non-specific uptake: The compound might be taken up by normal cells at a high rate. | 1. Optimize concentration and exposure time: Determine the minimal effective concentration and duration that induces the desired effect in your target cells while minimizing toxicity in normal cells. 2. Consider pH modulation: Since Reveromycin A's uptake is enhanced in acidic environments, assess if your normal cell culture conditions have a lower pH.[2][4][5] Maintaining a strictly neutral pH for normal cell cultures may reduce uptake. 3. Evaluate derivatives: Consider synthesizing or obtaining derivatives with modifications at the C17 position, such as 17-hydroxy-RM-T or 17-hemisuccinyloxy-RM-T, which have shown reduced cytotoxicity.[6] |
| Inconsistent results in cytotoxicity assays across different cell lines. | 1. Differential IleRS expression or sensitivity: Different cell lines may have varying levels of IleRS or inherent sensitivity to its inhibition. 2. Variations in cellular microenvironment: The pH of the cellular microenvironment can significantly impact the uptake and activity of this compound.[2][4][5] | 1. Characterize IleRS expression: Quantify the expression levels of IleRS in your panel of cell lines. 2. Standardize pH conditions: Ensure consistent and buffered pH levels in your culture media for all experiments to minimize variability due to pH-dependent uptake. |
| Difficulty in achieving a therapeutic window between cancerous and normal cells. | 1. Similar sensitivity of IleRS: The target enzyme in both cancerous and normal cells might have a similar affinity for this compound. 2. Lack of a selective uptake mechanism. | 1. Investigate combination therapies: Explore synergistic combinations with agents that selectively protect normal cells. For instance, a pre-treatment with a p53-activating drug could induce cell cycle arrest in normal cells, making them less susceptible to a subsequent this compound treatment.[7] 2. Explore drug delivery systems: Consider formulating this compound in a targeted delivery system, such as liposomes or antibody-drug conjugates, to enhance its delivery to cancer cells while sparing normal tissues.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity?
A1: this compound's primary mechanism of action involves the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][3] This enzyme is crucial for protein synthesis. By inhibiting IleRS, this compound prevents the charging of tRNA with isoleucine, leading to a halt in protein production and subsequently inducing apoptosis (programmed cell death).[2][4]
Q2: Are there any known derivatives of this compound with lower cytotoxicity to normal cells?
A2: Yes, research has shown that modifications to the Reveromycin structure can reduce its cytotoxicity. Specifically, derivatives hydroxylated at the C17 position, such as 17-hydroxy-RM-T and its hemisuccinate ester, 17-hemisuccinyloxy-RM-T, have demonstrated comparable biological activity to the parent compound but with lower cytotoxicity against human cell lines.[6]
Q3: How does the cellular microenvironment affect the activity of this compound?
A3: The acidity of the cellular microenvironment plays a significant role in the uptake and activity of Reveromycin A, a closely related compound. Its proapoptotic effect is enhanced in acidic conditions.[2][4] This is because the carboxylic acid moieties in the molecule become less polar in an acidic environment, increasing its permeability across the cell membrane.[2] This property contributes to its selective toxicity in cells that maintain an acidic microenvironment, such as osteoclasts and some tumor cells.[2][5]
Q4: What experimental approaches can be used to assess and compare the cytotoxicity of this compound and its derivatives?
A4: A standard approach involves in vitro cytotoxicity assays using a panel of both cancerous and normal cell lines. The MTT or CCK-8 assay is commonly used to determine cell viability and calculate the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cells. A higher IC50 value in normal cells compared to cancer cells indicates a better safety profile.
Quantitative Data Summary
The following table summarizes the reported biological activities and cytotoxicity of Reveromycin derivatives.
| Compound | Modification | Biological Activity | Cytotoxicity against Human Cell Lines | Reference |
| Reveromycin A (1) | Parent Compound | Antifungal, anticancer, anti-bone metastasis | Baseline | [3][6] |
| RM-T (3) | Precursor to Reveromycin A | - | - | [6] |
| 17-hydroxy-RM-T (6) | C17-hydroxylation of RM-T | Comparable anti-malarial activity to Reveromycin A | Low | [6] |
| 17-hemisuccinyloxy-RM-T (7) | C17-hemisuccinylation of 17-hydroxy-RM-T | Comparable anti-multiple myeloma activity to RM-T | Low | [6] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells (both cancerous and a normal control cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Reducing cytotoxicity via chemical modification.
References
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of Reveromycin C on Kinases
Introduction
Reveromycin C is a polyketide compound with known effects on cell proliferation and morphology.[1] While its primary molecular targets are being investigated, its potential off-target effects on the human kinome remain largely uncharacterized in publicly available literature. This technical support center provides a comprehensive guide for researchers and drug development professionals to investigate and troubleshoot the potential off-target effects of this compound, or other small molecules, on kinases. The following information offers general experimental strategies, troubleshooting advice, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: Why is it important to investigate the off-target effects of a compound like this compound on kinases?
A1: The human kinome is a large family of structurally related enzymes, making it a common source of off-target interactions for small molecules. Unintended inhibition of kinases can lead to a variety of cellular effects, including toxicity, altered signaling pathways, and misleading experimental outcomes. Characterizing the kinase selectivity profile of a compound is crucial for accurate interpretation of its biological activity and for assessing its therapeutic potential and safety.
Q2: What are the first steps to assess the potential kinase off-target effects of this compound?
A2: A recommended first step is to perform a broad kinase panel screen. Several commercial services offer profiling against hundreds of recombinant human kinases at a fixed concentration of the compound (e.g., 1 µM). The results will provide an initial overview of which kinases or kinase families may be sensitive to this compound.
Q3: My initial screen shows this compound inhibiting several kinases. What's the next step?
A3: Positive hits from an initial screen should be validated through dose-response studies to determine the inhibitory potency (e.g., IC50) for each potential off-target kinase. This will help to differentiate between potent interactions and those that only occur at high concentrations.
Q4: How can I confirm that the observed cellular effects are due to off-target kinase inhibition?
A4: Several approaches can be used:
-
Use of structurally unrelated inhibitors: Confirm if a similar phenotype is observed with other known inhibitors of the identified off-target kinase.
-
Target knockdown/knockout: Employ genetic techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the putative off-target kinase and see if it phenocopies the effect of this compound.
-
Rescue experiments: In a system where the target kinase is knocked down, the cellular effects of this compound should be diminished if they are indeed mediated by that kinase.
Q5: Could the observed off-target effects have any therapeutic benefit?
A5: Yes, this phenomenon, known as polypharmacology, can sometimes be advantageous. A compound that inhibits multiple kinases involved in a disease pathway may have enhanced efficacy. However, each interaction needs to be carefully characterized to distinguish between beneficial polypharmacology and undesirable off-target toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of kinase off-target effects.
Issue 1: High background signal or inconsistent results in in-vitro kinase assays.
-
Possible Cause: Compound precipitation, interference with the assay technology (e.g., fluorescence quenching), or unstable reagents.
-
Troubleshooting Steps:
-
Visually inspect the compound in the assay buffer for any signs of precipitation.
-
Run a control experiment without the kinase to check for assay interference.
-
Ensure all buffers and reagents are freshly prepared and have been stored correctly.
-
Issue 2: Discrepancy between in-vitro kinase inhibition and cellular activity.
-
Possible Cause: Poor cell permeability of the compound, rapid metabolism of the compound within the cell, or the kinase not being active in the tested cellular context.
-
Troubleshooting Steps:
-
Perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross the cell membrane.
-
Use LC-MS/MS to measure the intracellular concentration of the compound over time.
-
Confirm the expression and activity of the target kinase in your cell model using techniques like Western blotting or phospho-specific antibody staining.
-
Issue 3: Observed cellular phenotype does not match the known function of the inhibited kinase.
-
Possible Cause: The phenotype may be a result of inhibiting a different, more potent off-target, or it could be due to the inhibition of the kinase in a previously uncharacterized signaling pathway.
-
Troubleshooting Steps:
-
Re-evaluate the kinase profiling data to consider other potential targets.
-
Use pathway analysis tools and phosphoproteomics to identify signaling pathways affected by the compound.
-
Validate the involvement of the suspected off-target through genetic methods (siRNA, CRISPR).
-
Experimental Workflow for Off-Target Kinase Identification
The following diagram outlines a general workflow for identifying and validating potential kinase off-targets of a test compound like this compound.
Caption: Workflow for identifying and validating kinase off-targets.
Hypothetical Kinase Profiling Data for this compound
The following table presents a hypothetical summary of dose-response data for this compound against a selection of kinases, illustrating how such data would be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Kinase Target | Kinase Family | IC50 (nM) |
| On-Target | (Hypothetical) | 50 |
| Off-Target A | Tyrosine Kinase | 250 |
| Off-Target B | Ser/Thr Kinase | 800 |
| Off-Target C | Tyrosine Kinase | 1,500 |
| Off-Target D | Ser/Thr Kinase | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a general method to determine the IC50 of a compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
[γ-³³P]ATP
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known inhibitor).
-
In a 96-well plate, add the kinase, the substrate, and the this compound dilution (or controls).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Signaling Pathway Affected by an Off-Target
This diagram illustrates a hypothetical scenario where an off-target kinase (Off-Target A from the table) is part of a known signaling pathway.
Caption: Hypothetical inhibition of a cell survival pathway by this compound.
References
Technical Support Center: Large-Scale Production of Reveromycin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Reveromycin C.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale production of this compound?
A1: The primary challenges in the large-scale production of this compound can be categorized into four main areas:
-
Low Fermentation Titer: Achieving high yields of this compound from the producing organism, Actinacidiphila reveromycinica or other Streptomyces species, is often difficult. This can be due to suboptimal fermentation conditions, nutrient limitations, or feedback inhibition.
-
Product Instability: this compound, like its analogue Reveromycin A, is susceptible to chemical degradation. The 6,6-spiroacetal core, which is crucial for its biological activity, can rearrange to a less active 5,6-spiroacetal form.[1][2]
-
Complex Downstream Processing: Isolating and purifying this compound from the complex fermentation broth is a significant hurdle. The presence of numerous other metabolites and biomolecules necessitates a multi-step purification process, which can lead to product loss.
-
Process Scalability: Translating a successful lab-scale fermentation and purification protocol to a large-scale industrial process presents numerous challenges, including maintaining optimal aeration and agitation, ensuring consistent nutrient distribution, and managing the increased volumes in downstream processing.[3]
Q2: What is a typical yield for Reveromycins in a fermentation process?
A2: The yield of Reveromycins can vary significantly based on the strain, fermentation conditions, and genetic modifications. While specific yield data for this compound is not widely published, studies on related compounds provide a benchmark. For instance, in an optimized submerged batch fermentation of Streptomyces yanglinensis, the total yield of antifungal substances, including Reveromycin A and B, reached up to 4.2 g/L.[3] In a genetically engineered strain of Actinacidiphila reveromycinica designed to produce a more stable derivative, the yield was reported to be 5.18 mg/L.[1]
Q3: What are the key factors influencing the stability of this compound?
A3: The stability of this compound is influenced by several factors, similar to other complex polyketides. Key factors include:
-
pH: Acidic or alkaline conditions can catalyze the degradation of the molecule.
-
Temperature: Higher temperatures can accelerate the rate of degradation.
-
Presence of Oxidizing Agents: Exposure to oxygen and other oxidizing agents can lead to the formation of degradation products.
-
Enzymatic Degradation: Residual enzymes in the fermentation broth or from contaminating microorganisms can potentially degrade this compound.
Section 2: Troubleshooting Guides
Issue 1: Low Yield of this compound in Fermentation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Medium Composition | 1. Carbon Source: Test different carbon sources such as glucose, starch, or glycerol. An optimized concentration is crucial; for a related Streptomyces species, 3% starch was found to be optimal.[3] 2. Nitrogen Source: Evaluate various nitrogen sources like peptone, yeast extract, and soybean meal. 3. Phosphate (B84403) Levels: High phosphate concentrations can suppress the production of secondary metabolites. Test a range of phosphate concentrations to find the optimal level. |
| Incorrect Fermentation Parameters | 1. pH: The optimal pH for Reveromycin production is typically near neutral. For a related fermentation, a pH of 6.5 was found to be ideal.[3] Monitor and control the pH throughout the fermentation. 2. Temperature: The optimal temperature for production may differ from the optimal temperature for growth. A common temperature for Streptomyces fermentation is 28°C.[3] 3. Aeration and Agitation: Inadequate dissolved oxygen (DO) is a common limiting factor. For a related process, an aeration rate of 0.75 vvm and an agitation speed of 200 rpm were optimal.[3] Ensure DO levels are maintained above 20% saturation. |
| Poor Inoculum Quality | 1. Standardize Inoculum Preparation: Use a consistent method for preparing the seed culture, including the age and density of the inoculum. 2. Avoid Strain Degradation: Repeated subculturing can lead to a loss of productivity. Use a fresh culture from a cryopreserved stock for each production run. |
Issue 2: Poor Purity of this compound After Initial Purification
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | 1. Solvent Selection: Test different organic solvents (e.g., ethyl acetate, butanol) for the initial extraction from the fermentation broth to maximize the recovery of this compound while minimizing the co-extraction of impurities. 2. pH Adjustment: Adjust the pH of the fermentation broth before extraction to optimize the partitioning of this compound into the organic phase. |
| Suboptimal Chromatography Conditions | 1. Resin Selection: For the initial capture step, consider using cation-exchange chromatography if this compound is cationic at the working pH. For subsequent polishing steps, reversed-phase chromatography (e.g., C8 or C18) is often effective.[4] 2. Gradient Optimization: Develop a shallow elution gradient to improve the resolution between this compound and closely related impurities. |
| Product Degradation During Purification | 1. Temperature Control: Perform all purification steps at a low temperature (e.g., 4°C) to minimize degradation. 2. pH Control: Use buffered mobile phases to maintain a stable pH throughout the chromatography process. |
Section 3: Quantitative Data Summary
Table 1: Optimized Fermentation Parameters for Reveromycin Production (based on S. yanglinensis producing Reveromycin A & B)
| Parameter | Optimized Value | Reference |
| Carbon Source | 3% Starch | [3] |
| pH | 6.5 | [3] |
| Temperature | 28°C | [3] |
| Agitation Speed | 200 rpm | [3] |
| Aeration Rate | 0.75 vvm | [3] |
| Dissolved Oxygen | >20% saturation | [3] |
| Incubation Time | 72 hours | [3] |
| Maximum Yield | 4.2 g/L (total antifungal substances) | [3] |
Table 2: Yield of a Genetically Engineered Reveromycin Derivative
| Strain | Compound | Yield | Reference |
| A. reveromycinica (engineered) | 17-hemisuccinyloxy-RM-T | 5.18 mg/L | [1] |
Section 4: Experimental Protocols
Protocol 1: Fermentation of this compound Producing Strain
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of the Actinacidiphila reveromycinica strain to a 250 mL flask containing 50 mL of seed medium (e.g., ISP Medium 2).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate a 5 L bioreactor containing 3 L of production medium with the seed culture (5% v/v).
-
The production medium may consist of (per liter): 30 g soluble starch, 7.5 g peptone, 0.25 g yeast extract, 10 g soybean meal, 0.5 g K₂HPO₄·3H₂O, 0.7 g KH₂PO₄, 0.4 g MgSO₄·7H₂O, 0.02 g MnSO₄·H₂O, and 0.01 g ZnSO₄·7H₂O.[3]
-
Maintain the fermentation parameters as listed in Table 1.
-
Monitor the fermentation for 72-96 hours, taking samples periodically to measure biomass and this compound concentration.
-
Protocol 2: Purification of this compound
-
Harvest and Extraction:
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Adjust the pH of the supernatant to 3.0 with HCl and extract three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
-
Cation-Exchange Chromatography (Capture Step):
-
Dissolve the crude extract in a minimal volume of loading buffer (e.g., 20 mM sodium acetate, pH 4.5).
-
Load the sample onto a SP Sepharose column pre-equilibrated with the loading buffer.
-
Wash the column with 5 column volumes of loading buffer.
-
Elute the bound compounds with a linear gradient of NaCl (0 to 1 M) in the loading buffer.
-
Collect fractions and analyze for the presence of this compound using HPLC.
-
-
Reversed-Phase HPLC (Polishing Step):
-
Pool the fractions containing this compound and dilute with water to reduce the salt concentration.
-
Load the sample onto a C8 semi-preparative HPLC column.
-
Elute with a linear gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) from 10% to 90% acetonitrile over 40 minutes.[4]
-
Monitor the elution at a suitable wavelength (e.g., 238 nm) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the final product using LC-MS and NMR.
-
Protocol 3: Stability Assay of this compound
-
Sample Preparation:
-
Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare test solutions by diluting the stock solution in different buffers (e.g., pH 4, 7, and 9) and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each test solution.
-
Analyze the samples by reversed-phase HPLC using a C18 column and a mobile phase of methanol, acetonitrile, and a suitable buffer.
-
Quantify the peak area of this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the degradation profile to determine the stability of this compound under different conditions.
-
Section 5: Visualizations
Caption: Simplified workflow of this compound production highlighting key biosynthetic steps and downstream challenges.
References
- 1. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: Overcoming Poor Bioavailability of Reveromycin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Reveromycin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key therapeutic activities?
This compound is a polyketide antibiotic produced by the bacterium Streptomyces sp. It is a minor analogue of the Reveromycin complex and has demonstrated potent biological activities, including the inhibition of mitogenic activity in response to Epidermal Growth Factor (EGF).[1] While structurally similar to the more extensively studied Reveromycin A, this compound is often found to be more potent in in-house screens.[2] Like Reveromycin A, it is being investigated for its potential as an anti-cancer and anti-osteoporotic agent.
Q2: What are the primary reasons for the poor bioavailability of this compound?
The poor bioavailability of this compound is likely attributable to a combination of factors:
-
Poor Aqueous Solubility: this compound is poorly soluble in acidic aqueous solutions.[2] This is a significant barrier to its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Low Permeability: While specific data for this compound is limited, its analogue, Reveromycin A, is a hydrophilic molecule with three carboxyl groups, which limits its ability to passively diffuse across the lipid-rich intestinal cell membranes under neutral pH conditions.[3]
-
Chemical Instability: Reveromycin A is known to undergo a spiroacetal rearrangement from the active 6,6-spiroacetal to a less active 5,6-spiroacetal form, a process that can be influenced by the pH of the environment. This instability can lead to degradation of the active compound before it can be absorbed.
Q3: How does pH influence the stability and permeability of this compound?
The pH of the surrounding environment has a paradoxical effect on Reveromycins:
-
Stability: Acidic conditions can promote the rearrangement of the spiroacetal core, leading to a loss of biological activity.
-
Permeability: Conversely, acidic environments enhance the cell permeability of Reveromycin A.[4][] This is because the protonation of its carboxylic acid groups at low pH makes the molecule less polar, facilitating its passage across cell membranes. This "acid-seeking" property is crucial for its selective action in acidic microenvironments like bone resorption pits.[4][]
Q4: What is the mechanism of action of this compound?
While direct studies on this compound are scarce, its mechanism of action is presumed to be identical to that of Reveromycin A. Reveromycin A selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[3] This enzyme is critical for protein synthesis. By inhibiting IleRS, Reveromycin A disrupts protein production, leading to cell cycle arrest and apoptosis (programmed cell death).[3][4][6]
Troubleshooting Guides
Issue 1: Low compound concentration detected in plasma after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor dissolution in the GI tract. | Formulation Strategy: Consider formulating this compound using techniques that enhance the solubility of poorly water-soluble drugs.[7][8][9] See the "Formulation Strategies" section below for more details. |
| Low permeability across the intestinal epithelium. | Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound.[10][11][12] If permeability is low, consider co-administration with permeation enhancers. |
| Degradation in the GI tract. | Stability Analysis: Perform a pH-stability profile of this compound to identify the pH range where it is most stable. This can inform the design of formulations that protect the compound from degradative pH conditions in the stomach and intestine. |
| Active efflux by transporters like P-glycoprotein (P-gp). | Efflux Assessment: In the Caco-2 assay, perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux.[10] Co-administration with a P-gp inhibitor can be explored. |
Issue 2: Inconsistent results in in vitro cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound precipitation in culture media. | Solubility Check: Determine the solubility of this compound in the specific cell culture medium being used. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that is non-toxic to the cells. |
| pH-dependent activity. | pH Monitoring: The pH of the cell culture medium can influence the activity of this compound. Ensure the pH is controlled and consistent across experiments. For assays mimicking acidic microenvironments, adjust and buffer the media accordingly.[4][6] |
| Inaccurate quantification of the compound. | Analytical Method Validation: Develop and validate a robust analytical method, such as High-Performance Liquid Chromatography (HPLC), for the accurate quantification of this compound in your experimental samples.[13][14][15] |
Formulation Strategies to Enhance Oral Bioavailability
Given the physicochemical properties of this compound, several formulation strategies can be employed to improve its oral bioavailability.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Considerations |
| Nanosuspensions | Increases the surface area of the drug particles, leading to a higher dissolution rate.[3] | Particle size and stability of the suspension are critical. Surfactants are often required as stabilizers. |
| Lipid-Based Drug Delivery Systems (LBDDS) | Solubilizes the hydrophobic drug in a lipid matrix, which can be readily absorbed.[1][][16][17][18] These systems can also protect the drug from degradation. | The choice of lipids and surfactants is crucial for the formation of stable emulsions or micelles in the GI tract. |
| Solid Dispersions | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix, which enhances its solubility and dissolution rate.[19] | The choice of polymer and the drug-to-polymer ratio are important for stability and release characteristics. |
| Prodrugs | Chemical modification of the this compound molecule to create a more soluble or permeable derivative that is converted to the active drug in the body. | The prodrug must be efficiently converted to the parent drug at the target site. |
Experimental Protocols
In Vitro Caco-2 Permeability Assay for this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[10][11][12]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well plate with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound
-
Analytical equipment (e.g., HPLC-UV/MS)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay. A low permeability of Lucifer yellow (Papp < 1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Prepare a solution of this compound in HBSS at the desired concentration.
-
Add the this compound solution to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all collected samples using a validated HPLC method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver chamber (µg/s).
-
A: The surface area of the membrane (cm²).
-
C₀: The initial concentration of the drug in the donor chamber (µg/mL).
-
-
HPLC Method for Quantification of this compound
This is a starting point for method development and will require optimization and validation.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in biological matrices.[13][14][15]
Instrumentation and Columns:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase (Example):
-
A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. The gradient can be optimized to achieve good separation of this compound from other components in the sample.
Detection:
-
UV detection at a wavelength determined by a UV scan of this compound.
-
MS detection for higher sensitivity and selectivity, monitoring the parent ion and a fragment ion.
Sample Preparation (from in vitro or in vivo studies):
-
Protein Precipitation: For plasma or cell lysate samples, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the proteins. The supernatant can then be injected into the HPLC system.
-
Solid-Phase Extraction (SPE): For more complex matrices or for sample concentration, an appropriate SPE cartridge can be used to clean up the sample before HPLC analysis.
Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Signaling Pathway of Reveromycin-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Logical Relationship of Bioavailability Challenges
Caption: Factors contributing to the poor oral bioavailability of this compound.
References
- 1. Lipid-Based Drug Delivery Systems in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Nanosuspension formulations for low-soluble drugs: pharmacokinetic evaluation using spironolactone as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thomasdorlo.rbind.io [thomasdorlo.rbind.io]
- 15. scielo.br [scielo.br]
- 16. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
assay variability in Reveromycin C experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Reveromycin C.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as Reveromycin A) is a potent and selective inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2][3] By inhibiting IleRS, this compound blocks protein synthesis, which in turn induces apoptosis (programmed cell death).[4] Its cytotoxic effects are particularly pronounced in acidic microenvironments, such as those found around osteoclasts and in some tumor tissues.[3][4] This pH-dependent activity is due to the three carboxylic acid groups in its structure; in an acidic environment, the molecule becomes less polar, allowing it to more readily permeate cell membranes.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution in pre-warmed (37°C) cell culture medium immediately before use and mix thoroughly to prevent precipitation.
Q3: Is this compound stable in solution?
A3: this compound can undergo structural rearrangement, particularly in acidic conditions, to form Reveromycin B, which has reduced biological activity. The stability of this compound can also be affected by temperature and light. It is advisable to prepare fresh working solutions for each experiment and protect them from light. When storing stock solutions, use of amber vials or wrapping tubes in foil is recommended.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays (e.g., WST-8, MTT, CellTiter-Glo)
Q: My cell viability results with this compound are inconsistent and show high variability between replicates. What could be the cause?
A: High variability in cell viability assays with this compound can stem from several factors, primarily related to its pH-dependent activity and solubility.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent pH of Culture Medium | This compound's activity is enhanced in acidic conditions.[3][4] Ensure the pH of your culture medium is consistent across all wells and plates. Use buffered media (e.g., with HEPES) if significant pH shifts are expected during the experiment. Always include a vehicle control with the same final pH. |
| Precipitation of this compound | Due to its low aqueous solubility, this compound can precipitate in the culture medium, leading to uneven exposure of cells to the compound. To mitigate this, prepare working solutions by diluting the DMSO stock in pre-warmed (37°C) medium and mix thoroughly immediately before adding to the cells. Visually inspect the wells for any signs of precipitation. |
| Uneven Cell Seeding | Inaccurate cell seeding will lead to variability in the final readout. Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. |
| Edge Effects on Multi-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate this compound and media components, leading to skewed results. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays (e.g., by reducing the tetrazolium salt non-enzymatically). Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
Q: I am observing a high percentage of necrotic cells (Annexin V positive / PI positive) even at early time points in my apoptosis assay. Is this expected with this compound?
A: While this compound primarily induces apoptosis, observing a high number of necrotic cells at early time points could indicate an issue with the experimental setup.
| Potential Cause | Troubleshooting Suggestion |
| High Concentration of this compound | Very high concentrations of this compound may lead to rapid and overwhelming cytotoxicity, resulting in secondary necrosis. Perform a dose-response experiment to determine the optimal concentration that induces apoptosis without causing excessive early necrosis. |
| Harsh Cell Handling | Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining. Handle cells gently during harvesting and staining procedures. |
| Incorrect Staining Protocol | Ensure that the Annexin V binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Use appropriate controls, including unstained cells, single-stained (Annexin V only and PI only) cells, to set up proper compensation and gating during flow cytometry analysis. |
| pH of the Culture Medium | As this compound's activity is pH-dependent, a highly acidic medium could potentiate its cytotoxic effects, leading to a faster progression to secondary necrosis. Monitor and control the pH of your culture medium. |
Enzyme Inhibition Assays
Q: My enzyme inhibition assay results for this compound are not reproducible. What are the common pitfalls?
A: Reproducibility issues in enzyme inhibition assays with this compound can be due to several factors related to the compound's stability and interaction with the assay components.
| Potential Cause | Troubleshooting Suggestion |
| Instability of this compound | This compound can degrade or rearrange over time, especially under certain pH and temperature conditions. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid prolonged incubation at room temperature. |
| Inaccurate Enzyme Concentration | The fraction of active enzyme can vary between preparations, affecting the IC50 value. Ensure consistent preparation and handling of the enzyme. |
| Substrate or Cofactor Degradation | Ensure that the substrate and any necessary cofactors (e.g., ATP) are stable under the assay conditions. Prepare these reagents fresh if necessary. |
| Assay Buffer Composition | The pH and ionic strength of the assay buffer can influence both the enzyme activity and the stability of this compound. Optimize and maintain a consistent buffer composition for all experiments. |
| Promiscuous Inhibition | At high concentrations, some compounds can cause non-specific inhibition through aggregation. Include a detergent like Triton X-100 (at a concentration below its critical micelle concentration) in the assay buffer to disrupt potential aggregates. |
In Vivo Experiments
Q: I am observing high toxicity or lack of efficacy in my in vivo studies with this compound. What should I consider?
A: In vivo experiments with this compound present unique challenges that require careful consideration of the formulation, dosing regimen, and animal model.
| Potential Cause | Troubleshooting Suggestion |
| Poor Bioavailability | This compound has poor aqueous solubility, which can limit its absorption and bioavailability. The formulation used for in vivo administration is critical. Consider using a vehicle that can solubilize this compound effectively, such as a mixture of DMSO, Cremophor EL, and saline. Conduct pilot pharmacokinetic studies to determine the optimal formulation and route of administration. |
| Toxicity | Off-target toxicity can be a concern. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. Monitor the animals closely for signs of toxicity, such as weight loss, lethargy, and changes in behavior. |
| Inadequate Dosing Regimen | The dosing frequency and duration may not be optimal to achieve a therapeutic effect. The dosing regimen should be based on the pharmacokinetic and pharmacodynamic properties of this compound. |
| Tumor Microenvironment pH | The acidic tumor microenvironment enhances the activity of this compound.[4] The choice of tumor model is important, as not all tumors have a significantly acidic microenvironment. Consider using tumor models known to have an acidic milieu. |
| Animal Model Variability | The genetic background and health status of the animals can influence the experimental outcome. Use age- and sex-matched animals from a reputable supplier and ensure they are housed in a controlled environment. |
Quantitative Data
Table 1: IC50 Values of Reveromycin A in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay Conditions |
| Osteoclasts (murine) | Bone-resorbing cells | ~0.2 | Neutral pH |
| RAW 264.7 | Murine macrophage | > 3 (at pH 7.5) | 24h incubation |
| RAW 264.7 | Murine macrophage | < 3 (at pH 5.5) | 24h incubation |
| KB cells | Human oral epidermoid carcinoma | ~0.7 µg/mL | Not specified |
| K562 cells | Human chronic myelogenous leukemia | 1.3-2.0 µg/mL | Not specified |
Note: Data compiled from multiple sources. Assay conditions can significantly influence IC50 values.
Table 2: Kinetic Parameters of Reveromycin A Inhibition of Isoleucyl-tRNA Synthetase (IleRS)
| Enzyme Source | Ligand | Kd (nM) | Assay Method |
| S. cerevisiae IleRS | Reveromycin A | 2-10 | Not specified |
| Human IleRS | Reveromycin A | 2-10 | Not specified |
Note: Data represents approximate values from the literature.
Experimental Protocols
WST-8 Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
WST-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium from your DMSO stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and metabolic rate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the steps for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Be sure to include single-stained controls for proper compensation.
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical WST-8 cell viability assay.
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reveromycin C vs. Reveromycin A: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Reveromycin C and Reveromycin A, two closely related polyketide antibiotics isolated from Streptomyces sp. This document summarizes key quantitative data, outlines experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Comparative Analysis of Biological Activities
Reveromycin A and C exhibit a range of similar biological effects, primarily centered around the inhibition of eukaryotic cell growth. Their activities are particularly notable in the contexts of anti-mitogenesis, anti-cancer, and antifungal applications. The following table summarizes the quantitative data on their comparative potency.
| Biological Activity | Cell Line/Organism | This compound (IC₅₀/EC₅₀/MIC in µg/mL) | Reveromycin A (IC₅₀/EC₅₀/MIC in µg/mL) | Reference |
| Inhibition of EGF-Stimulated Mitogenic Activity | Balb/MK (mouse keratinocytes) | 1.0 | 0.7 | [1] |
| Morphological Reversion | srcts-NRK (rat kidney cells) | 1.58 | 0.4 | [1] |
| Antiproliferative Activity | KB (human oral epidermoid carcinoma) | 2.0 | 1.3 | [1] |
| K562 (human chronic myelogenous leukemia) | 2.0 | 2.0 | [1] | |
| Antifungal Activity | Candida albicans (at pH 3) | 2.0 | 2.0 | [1] |
| Candida albicans (at pH 7.4) | >500 | Not Reported | [1] |
Mechanism of Action
The primary mechanism of action for Reveromycin A has been identified as the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[2][3]. This enzyme is crucial for protein synthesis, and its inhibition leads to cell cycle arrest and apoptosis. Given the structural similarity and the closely related biological activity profiles, it is highly probable that this compound shares this same mechanism of action by targeting IleRS[1][4]. The inhibition of protein synthesis explains the observed antiproliferative and antifungal effects[1].
Caption: Mechanism of action of Reveromycin A and C.
Experimental Protocols
Inhibition of EGF-Stimulated Mitogenic Activity Assay
This assay measures the ability of a compound to inhibit cell proliferation induced by Epidermal Growth Factor (EGF).
-
Cell Line: Balb/MK mouse keratinocytes.
-
Protocol:
-
Seed Balb/MK cells in a 96-well plate and culture until they reach sub-confluency.
-
Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.
-
Treat the cells with various concentrations of this compound or Reveromycin A for 1 hour.
-
Stimulate the cells with a final concentration of 10 ng/mL of EGF.
-
Incubate for 24 hours.
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the EGF-induced cell proliferation.
-
Caption: Workflow for the EGF-stimulated mitogenic activity assay.
Morphological Reversion Assay
This assay assesses the ability of a compound to revert the transformed morphology of cancer cells to a normal phenotype.
-
Cell Line: srcts-NRK (normal rat kidney cells transformed with a temperature-sensitive mutant of Rous sarcoma virus).
-
Protocol:
-
Culture srcts-NRK cells at a permissive temperature (e.g., 33°C) to maintain their transformed phenotype.
-
Seed the cells in a multi-well plate.
-
Add various concentrations of this compound or Reveromycin A to the culture medium.
-
Incubate the cells for 48-72 hours at the permissive temperature.
-
Observe the cells under a microscope for morphological changes, such as flattening and a more organized growth pattern, indicative of reversion to a normal phenotype.
-
The EC₅₀ value is determined as the concentration of the compound that causes 50% of the cell population to revert to the normal morphology.
-
Antiproliferative Activity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
-
Cell Lines: KB and K562.
-
Protocol:
-
Seed the cancer cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of this compound or Reveromycin A to the wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Perform an MTT assay as described in the mitogenic activity assay protocol (steps 6-8).
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Antifungal Activity Assay (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
-
Organism: Candida albicans.
-
Protocol:
-
Prepare a standardized inoculum of Candida albicans.
-
Serially dilute this compound or Reveromycin A in a liquid broth medium (e.g., RPMI-1640) in a 96-well plate. The pH of the medium should be adjusted as required (e.g., pH 3 and pH 7.4).
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the fungus.
-
Caption: Workflow for the antifungal activity assay.
References
- 1. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phtnet.org [phtnet.org]
Synergistic Effects of Reveromycin Analogs with Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of combination therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxic side effects. This guide provides a comparative analysis of the synergistic effects of Reveromycin analogs, specifically Reveromycin A and Renieramycin M, with established anticancer drugs. While direct studies on Reveromycin C in combination therapies are not yet available in the public domain, the data presented herein for its structural analogs offer valuable insights into the potential synergistic mechanisms and therapeutic applications of this class of compounds. This report summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.
Renieramycin M and Doxorubicin (B1662922) in Breast Cancer
A significant synergistic effect has been observed between Renieramycin M (RM), a compound structurally related to this compound, and the widely used chemotherapeutic agent Doxorubicin (DOX) in MCF-7 breast cancer cells.
Quantitative Data Summary
The combination of Renieramycin M and Doxorubicin demonstrates a potent synergistic cytotoxicity against MCF-7 cells. The following table summarizes the key quantitative findings from in vitro studies.
| Parameter | Renieramycin M (RM) Alone | Doxorubicin (DOX) Alone | RM + DOX Combination | Fold Reduction |
| IC50 | 6.0 ± 0.5 nM | 356 ± 25 nM | - | - |
| IC95 | Not specified | Not specified | IC95 of RM reduced up to 4-fold | 4-fold (RM) |
| IC95 of DOX reduced up to 8-fold | 8-fold (DOX) | |||
| Most Synergistic Molar Ratios | - | - | 1:40 and 1:50 (RM:DOX) | - |
| Combination Index (CI) | - | - | CI < 1 indicates synergy | - |
Experimental Protocols
Cell Line and Culture:
-
MCF-7 human breast cancer cells were used.
-
Cells were cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.
Cytotoxicity Assay (MTT Assay):
-
MCF-7 cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of Renieramycin M, Doxorubicin, or a combination of both for 72 hours.
-
MTT reagent was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in a solubilization buffer.
-
The absorbance was measured at a specific wavelength to determine cell viability.
Synergy Analysis:
-
The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Mechanism of Synergy
The synergistic interaction between Renieramycin M and Doxorubicin is multifactorial, involving the modulation of several key signaling pathways. Doxorubicin primarily induces DNA damage and activates the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[1] Renieramycin M contributes to the synergistic effect by regulating the ErbB/PI3K-Akt, integrin, and focal adhesion signaling pathways.[1] The combination treatment uniquely upregulates genes involved in cytochrome C release and the interferon-gamma signaling pathway, further potentiating apoptosis.[1]
Caption: Signaling pathways modulated by Renieramycin M and Doxorubicin leading to synergistic apoptosis.
Reveromycin A and Bortezomib (B1684674) in Multiple Myeloma
Reveromycin A has demonstrated synergistic antitumor effects when combined with the proteasome inhibitor bortezomib in the context of multiple myeloma, particularly in overcoming microenvironment-mediated drug resistance.[2]
Quantitative Data Summary
The combination of Reveromycin A and bortezomib has shown enhanced cytotoxicity in vitro and superior tumor growth suppression in vivo.
| Experimental Model | Reveromycin A (RM-A) | Bortezomib (Bor) | RM-A + Bor Combination | Outcome |
| In Vitro (INA-6 cells co-cultured with osteoclasts) | 1 µM | 5 nM | 1 µM RM-A + 5 nM Bor | Potentiated cytotoxic effects on MM cells.[2] |
| In Vivo (SCID-rab mouse model) | 4 mg/kg (twice daily) | 0.5 mg/kg (twice weekly) | 4 mg/kg RM-A + 0.5 mg/kg Bor | Enhanced suppression of MM tumor growth and bone destruction.[2] |
Experimental Protocols
In Vitro Co-culture System:
-
INA-6 human multiple myeloma cells were co-cultured with osteoclasts derived from rabbit bone marrow cells.
-
The co-cultures were treated with Reveromycin A, bortezomib, or the combination for 24 hours.
-
Cell viability was determined by staining with 7-aminoactinomycin D (7-AAD) and subsequent analysis using flow cytometry.
In Vivo SCID-rab Mouse Model:
-
SCID mice were implanted with rabbit femurs, into which INA-6 human MM cells were inoculated.
-
Once tumors were established, mice were treated with Reveromycin A, bortezomib, or the combination for 18 days.
-
Tumor growth was monitored, and bone destruction was assessed using imaging techniques.
Signaling Pathways and Mechanism of Synergy
The synergistic effect of Reveromycin A and bortezomib in multiple myeloma is closely linked to the tumor microenvironment. Osteoclasts in the bone marrow create an acidic microenvironment that can confer drug resistance to myeloma cells. Bortezomib's efficacy is reduced in this acidic environment.[2] Reveromycin A, being an acid-seeking agent, preferentially accumulates in these acidic regions and induces apoptosis.[2] By targeting the myeloma cells in their protective niche, Reveromycin A overcomes the osteoclast-induced resistance to bortezomib, leading to a potent synergistic antitumor effect.[2]
Caption: Reveromycin A overcomes osteoclast-induced bortezomib resistance in multiple myeloma.
Conclusion
The preclinical data for Reveromycin A and Renieramycin M strongly suggest that this class of compounds holds significant promise for use in combination cancer therapy. The synergistic effects observed with doxorubicin and bortezomib highlight the potential to enhance the efficacy of standard-of-care chemotherapeutics and targeted agents. The distinct mechanisms of synergy, one involving modulation of multiple signaling pathways and the other focused on overcoming microenvironment-mediated resistance, underscore the versatile therapeutic potential of Reveromycin analogs. Further investigation into the synergistic properties of this compound is warranted to explore its potential clinical applications in oncology.
References
Comparative Guide to the Structure-Activity Relationship of Reveromycin C Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Reveromycin C analogs, focusing on their structure-activity relationships (SAR). The information is intended for researchers, scientists, and professionals involved in drug development. While direct and extensive SAR data for a wide range of this compound analogs is limited in publicly available literature, this guide leverages data from the closely related and well-studied Reveromycin A, providing valuable insights into the key structural features governing biological activity.
Introduction to this compound
This compound is a polyketide natural product belonging to the spiroacetal class of compounds. Like its close analog Reveromycin A, it exhibits a range of biological activities, including antifungal and anticancer properties. The primary mechanism of action for Reveromycins is the inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1] This specific targeting of a crucial cellular process makes this compound and its analogs promising candidates for further drug development. Understanding the relationship between the chemical structure of these analogs and their biological potency is critical for designing new, more effective therapeutic agents.
Core Structural Features and Biological Activity
The biological activity of Reveromycin analogs is intrinsically linked to several key structural motifs. The 6,6-spiroacetal core is essential for activity; rearrangement to a 5,6-spiroacetal structure, as seen in Reveromycin B, leads to a significant reduction in biological potency.[2] Furthermore, studies on Reveromycin A derivatives have highlighted the critical importance of the C5 hydroxyl group and the C24 carboxyl group for maintaining high levels of inhibitory activity against IleRS.[3]
Comparative Analysis of Analog Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of Reveromycin A and several of its biosynthetic derivatives against various human cancer cell lines and other pathogens. This data, while not specific to this compound, provides a strong indication of the SAR for this class of molecules. The primary difference between Reveromycin A and this compound is the presence of a hydroxyl group at C17 in this compound.
| Compound | Modification | P388 (murine leukemia) IC50 (µM) | A549 (human lung carcinoma) IC50 (µM) | K562 (human leukemia) IC50 (µM) | P. falciparum K1 (malaria) IC50 (µM) | C. albicans (fungus) MIC (µg/mL) |
| Reveromycin A | Parent Compound | 0.015 | 0.04 | 0.015 | 0.0031 | >100 |
| Reveromycin T | Lacks C18 hemisuccinate | 0.0075 | 0.02 | 0.0075 | 0.0015 | >100 |
| 17-hydroxy-Reveromycin T | Hydroxylation at C17 | 0.03 | 0.08 | 0.03 | 0.0062 | >100 |
| 17-hemisuccinyloxy-RM-T | Hemisuccinate at C17 | 0.06 | 0.16 | 0.06 | 0.0125 | >100 |
| Reveromycin B | 5,6-spiroacetal isomer | >1 | >1 | >1 | >1 | >100 |
Data is extrapolated from studies on Reveromycin A and its derivatives and is intended to be illustrative of the SAR for the Reveromycin class of compounds.[2]
Signaling Pathways Affected by this compound Analogs
The primary molecular target of Reveromycins is isoleucyl-tRNA synthetase (IleRS). Inhibition of IleRS leads to a depletion of charged isoleucyl-tRNA, which in turn activates the Gcn2 signaling pathway, a key regulator of the cellular response to amino acid starvation. This can lead to cell cycle arrest and apoptosis.
Caption: Gcn2 signaling pathway activation by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Reveromycin analogs are provided below.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This assay determines the ability of a compound to inhibit the aminoacylation of tRNA with isoleucine.
Materials:
-
Purified recombinant isoleucyl-tRNA synthetase (IleRS)
-
[³H]-L-isoleucine
-
ATP
-
tRNA specific for isoleucine
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 10 mM KCl, 10 mM MgCl₂, 4 mM DTT)
-
5% (w/v) trichloroacetic acid (TCA) solution
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and [³H]-L-isoleucine.
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Initiate the reaction by adding purified IleRS enzyme and tRNA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding cold 5% TCA.
-
Precipitate the [³H]-isoleucyl-tRNA on ice for at least 10 minutes.
-
Collect the precipitate by filtering through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated [³H]-L-isoleucine.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., P388, A549, K562)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of this compound analogs.
Caption: A typical experimental workflow for SAR studies.
References
- 1. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Antifungal Resistance: A Comparative Guide to Reveromycin C
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a critical challenge in clinical practice and agricultural settings. Developing novel antifungals with unique mechanisms of action is paramount to overcoming this threat. Reveromycin C, a polyketide antibiotic, has garnered interest for its potential antifungal properties. This guide provides a comparative analysis of the theoretical cross-resistance profile of this compound against common antifungal agents, supported by available data on its analogues and detailed experimental protocols for future validation.
Understanding the Landscape of Antifungal Resistance
Resistance to conventional antifungals is a growing concern. The primary mechanisms of resistance for the major classes of antifungal drugs are well-established:
-
Azoles (e.g., Fluconazole (B54011), Voriconazole): Resistance typically arises from mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14-α-demethylase, or through the overexpression of efflux pumps that actively remove the drug from the fungal cell.
-
Echinocandins (e.g., Caspofungin, Micafungin): Resistance is most commonly associated with mutations in the FKS genes, which encode the catalytic subunits of β-(1,3)-D-glucan synthase, the enzyme responsible for cell wall synthesis.
-
Polyenes (e.g., Amphotericin B): Resistance, though less common, is often linked to alterations in the fungal cell membrane's ergosterol (B1671047) content, the primary binding target for this class of drugs.
This compound: A Different Mode of Action
This compound and its analogues, such as Reveromycin A, operate through a distinct mechanism of action: the inhibition of isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis. By targeting IleRS, Reveromycins halt the incorporation of the amino acid isoleucine into newly forming proteins, leading to cell growth inhibition and, ultimately, cell death.
A key insight into potential resistance to this class of compounds comes from studies on Reveromycin A, which show that a specific mutation (Asn660) in the isoleucyl-tRNA synthetase enzyme can lead to resistance. This suggests that resistance to Reveromycins is likely target-specific.
The Low Probability of Cross-Resistance with this compound
Given its unique mechanism of action, there is a low theoretical probability of cross-resistance between this compound and the major classes of existing antifungal drugs. The established resistance mechanisms for azoles, echinocandins, and polyenes do not involve the isoleucyl-tRNA synthetase enzyme. Therefore, a fungal strain that has developed resistance to fluconazole through an ERG11 mutation or to caspofungin via an FKS mutation would, in theory, remain susceptible to this compound.
This lack of overlapping resistance mechanisms makes this compound and other IleRS inhibitors promising candidates for the treatment of infections caused by multidrug-resistant fungal strains.
Comparative Antifungal Activity of Reveromycin Analogues
While direct cross-resistance studies on this compound are not publicly available, data on its analogue, Reveromycin A, provide valuable insights into its potential efficacy. The following table summarizes the 50% effective concentrations (EC₅₀) of Reveromycin A and B against various plant pathogenic fungi. It is important to note that the antifungal activity of these compounds is significantly influenced by pH.
| Fungal Strain | Compound | EC₅₀ (µg/mL) at pH 4.5 | EC₅₀ (µg/mL) at pH 5.5 | EC₅₀ (µg/mL) at pH 7.0 |
| Botrytis cinerea | Reveromycin A | 0.10 - 0.88 | 0.42 - 1.76 | 14.04 - 53.35 |
| Reveromycin B | 1.15 - 5.49 | 6.12 - 35.46 | >100 | |
| Mucor hiemalis | Reveromycin A | 0.10 - 0.88 | 0.42 - 1.76 | 14.04 - 53.35 |
| Reveromycin B | 1.15 - 5.49 | 6.12 - 35.46 | >100 | |
| Rhizopus stolonifer | Reveromycin A | 0.10 - 0.88 | 0.42 - 1.76 | 14.04 - 53.35 |
| Reveromycin B | 1.15 - 5.49 | 6.12 - 35.46 | >100 | |
| Sclerotinia sclerotiorum | Reveromycin A | 0.10 - 0.88 | 0.42 - 1.76 | 14.04 - 53.35 |
| Reveromycin B | 1.15 - 5.49 | 6.12 - 35.46 | >100 |
Experimental Protocols for Antifungal Susceptibility Testing
To validate the efficacy of this compound and assess its cross-resistance profile, standardized antifungal susceptibility testing is essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust broth microdilution protocols.
CLSI M27 Broth Microdilution Method for Yeasts (Adapted for this compound)
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Perform serial twofold dilutions to create a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolates (including susceptible and resistant strains) on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve the final inoculum concentration.
-
-
Microdilution Plate Preparation:
-
In a 96-well microtiter plate, add the diluted this compound solutions to the wells.
-
Add the prepared fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.
-
Workflow for Cross-Resistance Assessment
Signaling Pathways and Resistance
The development of resistance to antifungal agents often involves complex signaling pathways that regulate gene expression, cell wall integrity, and stress responses. While the specific signaling pathways involved in Reveromycin resistance are not yet fully elucidated, understanding the general mechanisms of antifungal resistance provides a framework for future investigation.
Conclusion
This compound, by targeting a fundamental cellular process distinct from that of current major antifungal classes, holds significant promise as a therapeutic agent against drug-resistant fungal pathogens. The low theoretical probability of cross-resistance is a compelling attribute that warrants further investigation. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this compound's efficacy and its potential to bypass existing antifungal resistance mechanisms. Future in-depth studies are crucial to validate these hypotheses and to pave the way for the development of this and other novel IleRS inhibitors as next-generation antifungals.
A Comparative Guide: Reveromycin C versus Salinomycin in Targeting Cancer Stem Cells
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research conducted on Reveromycin C and Salinomycin, particularly concerning their effects on cancer stem cells (CSCs). While Salinomycin has been extensively studied as a potent agent against CSCs, data on this compound's activity in this specific cellular context is notably scarce. This guide, therefore, provides a detailed analysis of Salinomycin's established role in targeting CSCs and presents the limited available information on this compound, highlighting the current knowledge gap that precludes a direct, data-driven comparison.
Salinomycin: A Well-Established Anti-Cancer Stem Cell Agent
Salinomycin, a polyether ionophore antibiotic, has emerged as a significant molecule in cancer research due to its selective cytotoxicity against CSCs in various cancer types.[1][2]
Salinomycin's efficacy against CSCs is attributed to multiple mechanisms of action:
-
Wnt/β-catenin Signaling Pathway Inhibition: A primary and well-documented mechanism is the disruption of the Wnt/β-catenin signaling pathway, which is crucial for CSC self-renewal and maintenance.[1][3][4][5][6] Salinomycin has been shown to downregulate key components of this pathway, including β-catenin and its downstream targets like c-Myc and Cyclin D1.[6]
-
Induction of Apoptosis and Cell Cycle Arrest: Salinomycin induces programmed cell death (apoptosis) in cancer cells and CSCs.[6] It can also cause cell cycle arrest, thereby inhibiting proliferation.
-
Interference with ABC Drug Transporters: Salinomycin can interfere with ATP-binding cassette (ABC) drug transporters, which are often overexpressed in CSCs and contribute to multidrug resistance.[1]
-
Induction of Oxidative Stress: The compound has been shown to increase the production of reactive oxygen species (ROS) in CSCs, leading to cellular damage and death.
-
Lysosomal Iron Sequestration: More recent studies suggest that Salinomycin and its derivatives can sequester iron in lysosomes, leading to the production of ROS and inducing a form of cell death called ferroptosis.[3]
Experimental evidence demonstrates Salinomycin's ability to:
-
Inhibit Tumorsphere Formation: Salinomycin effectively reduces the formation of tumorspheres, an in-vitro measure of the self-renewal capacity of CSCs.[1]
-
Reduce CSC Marker Expression: It decreases the population of cells expressing CSC markers such as CD44, CD133, and aldehyde dehydrogenase 1 (ALDH1).[1]
-
Overcome Drug Resistance: By targeting the resistant CSC population, Salinomycin can enhance the efficacy of conventional chemotherapy drugs.[1]
This compound: Limited Data in the Context of Cancer Stem Cells
In stark contrast to Salinomycin, there is a significant lack of published research on the specific effects of this compound on cancer stem cells. The Reveromycin family of compounds, including Reveromycin A, B, C, and D, are polyketide antibiotics produced by Streptomyces sp.[7][8]
-
Inhibition of Eukaryotic Cell Growth: Reveromycins A, C, and D have been shown to inhibit the mitogenic activity of epidermal growth factor (EGF) and exhibit antiproliferative activity against human tumor cell lines.[7]
-
Mechanism of Action of Reveromycin A: The most studied compound in this family, Reveromycin A, primarily acts by inhibiting isoleucyl-tRNA synthetase, which leads to the inhibition of protein synthesis and subsequent apoptosis.[9] Its pro-apoptotic effect is particularly potent in acidic microenvironments, such as those found in tumors and sites of bone resorption.[9]
-
Similar Effects of Reveromycin A, C, and D: One study noted that the effects of Reveromycins A, C, and D on eukaryotic cells were "closely similar," suggesting that this compound might also function as an inhibitor of protein synthesis.[7] However, this study did not provide specific data on this compound's mechanism or its effects on cancer stem cells.
Comparative Summary and Future Directions
The table below summarizes the available information, highlighting the knowledge gap for this compound.
| Feature | Salinomycin | This compound |
| Primary Mechanism | Inhibition of Wnt/β-catenin signaling, induction of apoptosis, ionophore activity.[1][3][4][5][6] | Data not available. Likely inhibits protein synthesis based on similarity to Reveromycin A.[7][9] |
| Effect on CSCs | Well-documented inhibition of self-renewal, reduction of CSC markers, and overcoming drug resistance.[1] | Data not available. |
| Tumorsphere Inhibition | Demonstrated in multiple cancer types.[1] | Data not available. |
| Signaling Pathways | Primarily targets Wnt/β-catenin.[1][3][4][5][6] Also affects Notch and Hedgehog pathways.[3] | Data not available. |
| Quantitative Data (IC50) | Widely reported for various CSC populations. | Not available for cancer stem cells. |
Due to the lack of specific data for this compound, a direct experimental comparison with Salinomycin in the context of cancer stem cells is not possible at this time. Future research should focus on evaluating the effects of this compound on CSC viability, self-renewal capacity, and its impact on key signaling pathways to determine if it holds similar potential to Salinomycin as a targeted anti-CSC agent.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for key assays used to evaluate anti-cancer stem cell agents like Salinomycin. These protocols would be applicable for future studies on this compound.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells in non-adherent conditions.
Methodology:
-
Cell Preparation: Single-cell suspensions of cancer cells are prepared by enzymatic digestion (e.g., with TrypLE) and filtration.
-
Plating: Cells are plated at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates or flasks.
-
Culture Medium: A serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) is used.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., Salinomycin or this compound).
-
Incubation: Plates are incubated for 7-14 days to allow for tumorsphere formation.
-
Quantification: The number and size of the tumorspheres are quantified using a microscope. A decrease in tumorsphere formation indicates an inhibitory effect on CSC self-renewal.
Flow Cytometry for Cancer Stem Cell Marker Analysis
This technique is used to identify and quantify the percentage of cells expressing specific CSC surface markers.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the cancer cell culture or tumorspheres.
-
Antibody Staining: Cells are incubated with fluorescently labeled antibodies specific for CSC markers (e.g., CD44, CD133) and non-CSC markers (e.g., CD24).
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The percentage of cells positive for the CSC markers is determined. A reduction in this percentage after treatment indicates a targeted effect on the CSC population.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways.
Methodology:
-
Protein Extraction: Cells are treated with the test compound for a specified time, and then total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., β-catenin, c-Myc) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal from the enzyme is detected using a chemiluminescent substrate, and the protein bands are visualized. The intensity of the bands is quantified to determine changes in protein levels.
Visualizing Molecular Pathways and Experimental Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Salinomycin's Effect on the Wnt/β-catenin Signaling Pathway
Caption: Salinomycin inhibits the Wnt/β-catenin pathway.
Comparative Mechanism of Action: A Logical Overview
Caption: Salinomycin's known vs. This compound's hypothesized mechanisms.
Experimental Workflow for CSC Drug Screening
Caption: A typical workflow for screening anti-CSC compounds.
References
- 1. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and biological studies of reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know? [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of Reveromycin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic effects of Reveromycin C and its more extensively studied analog, Reveromycin A. Due to the limited availability of specific data on this compound, this document will focus on the well-documented pro-apoptotic activities of Reveromycin A, a potent inhibitor of isoleucyl-tRNA synthetase. This analysis will provide valuable insights for researchers investigating this compound and other targeted cancer therapies. We will compare its performance with an alternative isoleucyl-tRNA synthetase inhibitor, Mupirocin, and a classic pro-apoptotic agent, Staurosporine, supported by experimental data and detailed protocols.
Executive Summary
Reveromycin A has demonstrated significant pro-apoptotic activity, particularly in acidic microenvironments often found in tumors and sites of bone resorption. Its mechanism of action, the inhibition of protein synthesis via isoleucyl-tRNA synthetase, presents a targeted approach to inducing cancer cell death. This guide will delve into the quantitative data supporting this effect, compare it with other relevant compounds, and provide the necessary experimental frameworks for its validation.
Data Presentation: Comparative Analysis of Pro-Apoptotic Agents
The following tables summarize the pro-apoptotic efficacy of Reveromycin A in comparison to Mupirocin and Staurosporine across various cell lines and experimental conditions.
Table 1: IC50 Values for Induction of Cell Death
| Compound | Cell Line | IC50 Value | Notes |
| Reveromycin A | Multiple Myeloma (INA-6, RPMI8226) | ~1 µM | At acidic pH (6.4)[1] |
| Osteoclasts | ~100 nM | [1] | |
| KB (human oral epidermoid carcinoma) | Not specified | Inhibits proliferation[2] | |
| K562 (human erythroleukemia) | Not specified | Inhibits proliferation[2] | |
| Mupirocin | UCT-Mel 1 (melanoma) | 5.4 µg/mL | [3] |
| MCF-7 (breast cancer) | 35.5 µg/mL | [3] | |
| HaCaT (keratinocytes) | 415.5 µg/mL | Low toxicity to non-cancerous cells[3] | |
| Staurosporine | KB (oral carcinoma) | ~100 nM | [4] |
| Human Neuroblastoma (SH-SY5Y, NB69) | 100 nM | [5] | |
| Gastric Cancer (MGC803) | 54 ng/mL (24h), 23 ng/mL (48h) | [6] | |
| Gastric Cancer (SGC7901) | 61 ng/mL (24h), 37 ng/mL (48h) | [6] |
Table 2: Percentage of Apoptotic Cells Induced by Treatment
| Compound | Cell Line | Concentration & Time | % Apoptotic Cells (Annexin V+) |
| Reveromycin A | Multiple Myeloma (INA-6) | 1 µM, 24h (pH 6.4) | Significantly increased vs. pH 7.4[1] |
| Mupirocin | Porcine Keratinocytes | 50 µM, 48h | Significantly increased vs. control[7] |
| Staurosporine | U-937 (leukemia) | 1 µM, 24h | 38%[8][9] |
| MCF-7 (breast cancer) | 2 µM, 12h | ~40%[10] | |
| Pancreatic Carcinoma (PaTu 8988t, Panc-1) | 1 µM, 6h | Significantly increased vs. control[11] |
Table 3: Caspase Activation
| Compound | Cell Line | Fold Increase in Caspase Activity |
| Reveromycin A | Osteoclasts | Caspase-9: 2.3-fold (2h), 2.6-fold (4h)[12][13] |
| Multiple Myeloma | Activation of Caspase-8 and -9 at pH 6.4[1] | |
| Staurosporine | Human Corneal Endothelial Cells | Caspase-3 activity peaked at 12h |
| U-937 (leukemia) | Cleavage of caspase-3 observed |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol is a standard method for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with this compound/A or a positive control (e.g., Staurosporine) for the desired time and concentration. Include an untreated control.
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate compensation settings for FITC and PI.
-
Gate on the cell population and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Cell lysis buffer
-
Assay buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AFC)
-
Fluorometer with excitation/emission wavelengths of ~400/505 nm
Procedure:
-
Sample Preparation:
-
Plate cells in a 96-well plate and treat with the compounds of interest.
-
After treatment, lyse the cells by adding cell lysis buffer and incubating according to the manufacturer's instructions.
-
-
Assay:
-
Prepare the caspase-3/7 substrate solution in assay buffer.
-
Add the substrate solution to each well containing the cell lysate.
-
Incubate at room temperature, protected from light, for 1-2 hours.
-
-
Measurement:
-
Measure the fluorescence using a fluorometer.
-
The fluorescence intensity is proportional to the caspase-3/7 activity.
-
Results can be expressed as fold-change relative to the untreated control.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key pro- and anti-apoptotic proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Treat cells as required and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize the protein levels.
-
Mandatory Visualizations
Signaling Pathway of Reveromycin A-Induced Apoptosis
Caption: Proposed mechanism of Reveromycin A-induced apoptosis.
Experimental Workflow for Apoptosis Assessment
References
- 1. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 10. Staurosporine Induced Apoptosis May Activate Cancer Stem-Like Cells (CD44+/CD24-) in MCF-7 by Upregulating Mucin1 and EpCAM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Reveromycin C and Other Polyketide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Reveromycin C, a notable polyketide antibiotic, with other established polyketide antibiotics such as Erythromycin, Tetracycline, and Amphotericin B. The comparison focuses on their antimicrobial spectrum, cytotoxic activity, and mechanisms of action, supported by available experimental data.
Introduction to Polyketide Antibiotics
Polyketides are a large and structurally diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants.[1] They are synthesized by polyketide synthases (PKSs), large multi-enzyme proteins that bear similarities to fatty acid synthases.[2] This class of natural products is renowned for its broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and immunosuppressive properties.[3] Prominent examples of polyketide antibiotics that have found widespread clinical use include macrolides (e.g., Erythromycin), tetracyclines, and polyenes (e.g., Amphotericin B).[4]
This compound is a member of the reveromycin complex, a group of polyketide antibiotics isolated from Streptomyces sp..[5] Like its well-studied analogue Reveromycin A, it possesses a complex structure featuring a spiroacetal core.[6] The primary mechanism of action for reveromycins is the inhibition of eukaryotic isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis.[6][7] This mode of action confers upon it a range of biological activities, including antifungal, anti-osteoclastic, and antitumor effects.[6][8]
Comparative Performance Data
This section presents a quantitative comparison of the antimicrobial and cytotoxic activities of Reveromycin A (as a proxy for this compound due to data availability) and other selected polyketide antibiotics. It is important to note that direct comparative data under identical experimental conditions is often limited, and variations in reported values can arise from differences in methodology, microbial strains, and cell lines used.
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC ranges for Reveromycin A and the comparative polyketide antibiotics against selected pathogens.
| Antibiotic | Class | Target Organism | MIC Range (µg/mL) | Citations |
| Reveromycin A | Spiroacetal Polyketide | Candida albicans (at pH 3.0) | 3 µM (~2.02 µg/mL) | [9] |
| Botrytis cinerea (EC50 at pH 4.5) | 0.10 | [10] | ||
| Mucor hiemalis (EC50 at pH 4.5) | 0.88 | [10] | ||
| Rhizopus stolonifer (EC50 at pH 4.5) | 0.22 | [10] | ||
| Erythromycin | Macrolide | Staphylococcus aureus | 0.25 - >2048 | [4] |
| Streptococcus pneumoniae | 0.015 - >128 | [7][11] | ||
| Escherichia coli | 16 - >1024 | [12] | ||
| Tetracycline | Tetracycline | Staphylococcus aureus | ≤0.25 - 64 | [5][8] |
| Streptococcus pneumoniae | ≤0.06 - 64 | [13][14] | ||
| Escherichia coli | 2 - 256 | [3][15] | ||
| Amphotericin B | Polyene | Candida albicans | 0.06 - 4.0 | [16][17] |
| Aspergillus fumigatus | 0.125 - >16 | [2][18] |
Note: EC50 (50% effective concentration) values for Reveromycin A against filamentous fungi are provided as a measure of antifungal potency.
Cytotoxic Activity (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of a substance required to inhibit a biological process by 50%. The table below summarizes the available IC50 data for Reveromycin A against a human cancer cell line. Data for this compound was not available in the searched literature.
| Antibiotic | Cell Line | IC50 Value | Citations |
| Reveromycin A | Multiple Myeloma (MM) cell lines (at pH 7.4) | > 1 mM | [19] |
| Multiple Myeloma (MM) cell lines (at pH 6.4) | Induces cell death at 1 µM | [19] |
Note: The cytotoxic effect of Reveromycin A on multiple myeloma cells is highly dependent on the pH of the culture medium, with increased activity observed under acidic conditions, which are characteristic of the tumor microenvironment.[19]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a defined turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized microbial suspension. A growth control well (no antibiotic) and a sterility control well (no inoculum) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Isoleucyl-tRNA Synthetase Inhibition
The inhibition of eukaryotic isoleucyl-tRNA synthetase by this compound disrupts protein synthesis, leading to a cellular stress response. This can trigger downstream signaling cascades that affect cell growth, proliferation, and survival. The following diagram illustrates a potential signaling pathway affected by this inhibition.
Caption: Signaling cascade following inhibition of isoleucyl-tRNA synthetase.
Experimental Workflow for Polyketide Antibiotic Evaluation
The discovery and evaluation of new polyketide antibiotics from natural sources typically follow a structured workflow. This process begins with the isolation of producing organisms and progresses through screening, purification, and characterization of the bioactive compounds.
Caption: General workflow for polyketide antibiotic discovery and evaluation.
Conclusion
This compound, and its analogue Reveromycin A, represent a class of polyketide antibiotics with a distinct mechanism of action targeting eukaryotic isoleucyl-tRNA synthetase. This confers a broad range of biological activities, including promising antifungal and anticancer potential. While direct comparative quantitative data for this compound is limited, the available information for Reveromycin A suggests potent, pH-dependent activity. In comparison to established polyketide antibiotics like Erythromycin, Tetracycline, and Amphotericin B, which target bacterial ribosomes or fungal cell membranes, reveromycins offer a different therapeutic approach. Further research is warranted to fully elucidate the therapeutic potential of this compound, including comprehensive antimicrobial and cytotoxicity profiling, to better position it within the landscape of polyketide antibiotics.
References
- 1. jidc.org [jidc.org]
- 2. Susceptibility of Aspergillus strains from culture collections to amphotericin B and itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Phenotypes and Genotypes of Erythromycin-Resistant Streptococcus pneumoniae Isolates in Beijing and Shenyang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Figure. 1. Comprehensive Bioactivity-Guided Workflow for Natural Product Discovery: - figshare - Figshare [figshare.com]
- 10. Occurrence of Tetracycline Resistance Genes among Escherichia coli Isolates from the Phase 3 Clinical Trials for Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 15. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Widespread amphotericin B-resistant strains of Aspergillus fumigatus in Hamilton, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Anti-Metastatic Potential of Reveromycin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metastasis, the spread of cancer cells from a primary tumor to distant organs, remains a paramount challenge in oncology, contributing to the majority of cancer-related mortalities. The bone is a frequent site of metastasis for several cancers, including breast, prostate, and lung cancer, leading to skeletal-related events (SREs) that severely impact patient quality of life. This guide provides a comprehensive validation of the anti-metastatic potential of Reveromycin C, with a primary focus on its well-studied counterpart, Reveromycin A. We present a comparative analysis with established and alternative anti-metastatic agents, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
Reveromycin A, a polyketide antibiotic, has demonstrated significant promise as a targeted anti-metastatic agent, particularly in the context of osteolytic bone metastasis. Its unique mechanism of action, centered on the selective inhibition of isoleucyl-tRNA synthetase (IleRS) in the acidic microenvironment of bone resorption, sets it apart from many current therapies. This guide will delve into the experimental evidence supporting Reveromycin A's efficacy and compare its performance against standard-of-care agents such as the bisphosphonate Zoledronic acid and the RANKL inhibitor Denosumab, as well as the protein synthesis inhibitor Omacetaxine.
Comparative Analysis of Anti-Metastatic Agents
The following tables summarize the key characteristics and reported efficacy of Reveromycin A and its comparators in the context of bone metastasis.
Table 1: Mechanism of Action and Key Characteristics
| Agent | Target | Mechanism of Action | Key Characteristics |
| Reveromycin A | Eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS) | Inhibits protein synthesis, leading to apoptosis. It is an "acid-seeking" agent, preferentially accumulating in the acidic microenvironment of bone resorption created by osteoclasts.[1][2] | Specificity for bone metastasis over visceral metastasis. Induces apoptosis in osteoclasts, disrupting the "vicious cycle" of bone metastasis.[3] |
| Zoledronic Acid | Farnesyl pyrophosphate synthase (FPPS) in osteoclasts | Inhibits the mevalonate (B85504) pathway, leading to osteoclast apoptosis and inhibition of bone resorption.[4][5] | Broadly used for the prevention of SREs in patients with bone metastases from various solid tumors.[6] |
| Denosumab | Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) | A human monoclonal antibody that binds to and inhibits RANKL, a key protein for osteoclast formation, function, and survival.[7][8] | Highly effective in reducing SREs and is a first-line treatment option for many patients with bone metastases.[9] |
| Omacetaxine | Ribosomal A-site | Inhibits protein synthesis by preventing the proper binding of aminoacyl-tRNAs to the ribosome.[10] | Approved for chronic myeloid leukemia; its anti-metastatic potential is an area of ongoing research.[11][12] |
Table 2: In Vitro Efficacy Data
| Agent | Cell Type | Assay | Endpoint | Result | Citation |
| Reveromycin A | Mouse osteoclasts | Apoptosis Assay | IC50 | ~0.1 µM | [1] |
| Human small cell lung cancer (SBC-5) | Proliferation Assay | IC50 | >10 µM | [2] | |
| Zoledronic Acid | Osteoclasts | Apoptosis Assay | Apoptosis Induction | Dose-dependent increase | [13] |
| Denosumab | Osteoclast precursors | Osteoclastogenesis Assay | Inhibition of osteoclast formation | Dose-dependent inhibition | [7] |
| Omacetaxine | Triple-negative breast cancer cell lines | Growth Inhibition Assay | IC50 | 15.7 - 80.5 ng/mL (after 24h) | [11] |
Table 3: In Vivo Efficacy Data in Bone Metastasis Models
| Agent | Cancer Model | Key Findings | Citation |
| Reveromycin A | Human small cell lung cancer (SBC-5) in SCID mice | Dose-dependently inhibited bone metastasis but not visceral metastasis. Reduced number of osteoclasts in bone lesions. | [2][3] |
| Human multiple myeloma (INA6) in SCID-rab mice | Suppressed tumor growth in bone and prevented bone destruction. Reduced serum markers of tumor burden. | [1][14] | |
| Zoledronic Acid | Various solid tumors with bone metastases | Significantly reduced the risk of developing SREs compared to placebo. | [6] |
| Denosumab | Various solid tumors with bone metastases | Superior to Zoledronic acid in delaying the time to first on-study SRE. | [9][15] |
| Omacetaxine | Hepatocellular carcinoma PDX model | Significantly inhibited tumor growth and metastasis. | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Reveromycin A-induced Osteoclast Apoptosis
Caption: Mechanism of Reveromycin A-induced osteoclast apoptosis.
The "Vicious Cycle" of Osteolytic Bone Metastasis
Caption: The vicious cycle of bone metastasis and points of therapeutic intervention.
Experimental Workflow for In Vivo Assessment of Anti-Metastatic Potential
Caption: A generalized workflow for in vivo evaluation of anti-metastatic agents.
Detailed Experimental Protocols
In Vitro Osteoclastogenesis and Apoptosis Assay
This protocol is adapted from studies evaluating the effect of Reveromycin A on osteoclast formation and survival.[1][2]
1. Isolation of Bone Marrow Macrophages (BMMs):
-
Euthanize 6- to 8-week-old mice according to institutional guidelines.
-
Dissect femurs and tibias and remove surrounding soft tissue.
-
Flush the bone marrow with α-MEM (Minimum Essential Medium Alpha) containing 10% FBS (Fetal Bovine Serum).
-
Culture the bone marrow cells in α-MEM with 10% FBS and 100 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 3 days. Non-adherent cells are washed away, and the remaining adherent cells are used as BMMs.
2. Osteoclast Differentiation:
-
Seed BMMs in 96-well plates at a density of 1 x 10^4 cells/well.
-
Culture the cells in α-MEM with 10% FBS, 100 ng/mL M-CSF, and 50 ng/mL RANKL for 4-5 days to induce osteoclast differentiation.
3. Drug Treatment and Apoptosis Assessment:
-
After osteoclast formation, replace the medium with fresh medium containing various concentrations of Reveromycin A or control vehicle (e.g., DMSO).
-
For apoptosis assays, it is often beneficial to culture the cells in a slightly acidic medium (pH 6.8) to mimic the bone resorption environment and enhance Reveromycin A uptake.
-
Incubate for 24-48 hours.
-
TRAP Staining: Fix the cells with 10% formalin and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.
-
Apoptosis Quantification:
-
TUNEL Assay: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assay: Lyse the cells and measure the activity of caspase-3 and/or caspase-9 using a colorimetric or fluorometric substrate.
-
In Vivo Model of Osteolytic Bone Metastasis
This protocol is a generalized representation based on published studies using human cancer cell lines in immunodeficient mice.[2][14]
1. Cell Line and Animal Model:
-
Use a human cancer cell line known to form osteolytic bone metastases, such as SBC-5 (small cell lung cancer) or INA6 (multiple myeloma).
-
Use 6- to 8-week-old immunodeficient mice (e.g., SCID or NOD/SCID).
2. Tumor Cell Inoculation:
-
Harvest cancer cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Anesthetize the mice and perform an intracardiac injection of the cell suspension into the left ventricle. This allows for systemic distribution of the cancer cells.
3. Treatment Regimen:
-
Randomly assign mice to treatment groups (e.g., Vehicle control, Reveromycin A, Zoledronic Acid, Denosumab).
-
Begin treatment at a predetermined time point after tumor cell inoculation (e.g., day 3 or day 7).
-
Administer Reveromycin A via intraperitoneal (i.p.) injection daily at a dose of 1-10 mg/kg.
-
Administer Zoledronic acid via subcutaneous (s.c.) injection once a week at a dose of 100 µg/kg.
-
Administer Denosumab via s.c. injection twice a week at a dose of 10 mg/kg.
4. Monitoring and Endpoint Analysis:
-
Monitor the development of bone metastases weekly using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or X-ray/micro-CT to assess osteolytic lesions.
-
At the end of the study (e.g., 4-6 weeks), euthanize the mice.
-
Histological Analysis: Harvest long bones and spine, fix in formalin, decalcify, and embed in paraffin. Section the tissues and perform H&E staining to visualize tumor burden and bone destruction.
-
Immunohistochemistry: Stain tissue sections for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and for osteoclast identification (TRAP staining).
-
Serum Analysis: Collect blood at the time of euthanasia to measure serum markers of tumor burden (if applicable, e.g., human IgG for myeloma models) and bone turnover.
Conclusion
Reveromycin A presents a compelling profile as an anti-metastatic agent for the treatment of osteolytic bone disease. Its unique acid-seeking property and targeted inhibition of protein synthesis in osteoclasts offer a distinct advantage in disrupting the vicious cycle of bone metastasis. While direct head-to-head clinical comparisons with standard-of-care agents like Zoledronic acid and Denosumab are lacking, the preclinical data strongly support its potential. Further investigation into its efficacy against a broader range of metastatic cancers and its potential in combination therapies is warranted. The experimental protocols and comparative data provided in this guide aim to facilitate such research and accelerate the development of novel anti-metastatic strategies. It is important to note that the majority of the research has been conducted on Reveromycin A, and while "this compound" was the initial query, the scientific literature predominantly points to Reveromycin A for these anti-metastatic properties. The structural relationship between these compounds should be considered in future research endeavors.
References
- 1. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Reveromycin A inhibits osteolytic bone metastasis of small-cell lung cancer cells, SBC-5, through an antiosteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zoledronic acid - Wikipedia [en.wikipedia.org]
- 7. Current comprehensive understanding of denosumab (the RANKL neutralizing antibody) in the treatment of bone metastasis of malignant tumors, including pharmacological mechanism and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RANKL pathway and denosumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Denosumab vs. Zoledronic Acid for Metastatic Bone Disease: A Comprehensive Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 10. Omacetaxine: a protein translation inhibitor for treatment of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein synthesis inhibitor omacetaxine is effective against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. | Haematologica [haematologica.org]
- 15. Comparison of denosumab and zoledronic acid for the treatment of solid tumors and multiple myeloma with bone metastasis: a systematic review and meta-analysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Reveromycin C for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of Reveromycin C for cancer cells over normal cells. Due to the limited availability of direct comparative data for this compound in the public domain, this guide leverages extensive research on its close structural analog, Reveromycin A, to infer its mechanism of action and basis for selectivity. The structural similarities between these compounds suggest a conserved biological activity.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Reveromycin A in various cell types, illustrating its selective action. A lower IC50 value indicates higher potency.
| Cell Type | Cell Line/Origin | IC50 Value | Significance | Reference |
| Normal Cells | ||||
| Osteoclast Progenitors | Murine | > 100-fold less sensitive than mature osteoclasts | Highlights selectivity for mature, active cells. | [1] |
| Osteoblasts | Murine | Not susceptible | Demonstrates specificity for osteoclasts over bone-forming cells. | [2] |
| Cancer Cells | ||||
| Multiple Myeloma | INA-6, RPMI8226 | Inactive up to 1µM at pH 7.4 | Becomes cytotoxic at acidic pH (6.4) or with induced lactate (B86563) production.[3] | |
| Ovarian Carcinoma | BG-1 | 30-300 nM (in the presence of TGF-α) | Shows potent activity in a cancer cell line. | [4] |
| Human Tumor Cells | KB, K562 | Not specified, but showed inhibitory proliferation | Early evidence of anti-cancer activity. | [1] |
| Specialized Cells | ||||
| Mature Osteoclasts | Murine | Highly susceptible | Demonstrates high potency against these acid-producing cells. | [2] |
Note: The selectivity of Reveromycin A, and by extension likely this compound, is highly dependent on the pH of the cellular microenvironment. In standard, neutral pH culture conditions, its cytotoxicity against cancer cells can be modest. However, in acidic conditions, which mimic the tumor microenvironment, its potency is significantly enhanced.[1][2][3]
Mechanism of Selective Cytotoxicity
The selectivity of Reveromycins for cancer cells and other specific cell types like osteoclasts is not due to a cancer-specific molecular target, but rather to the physiological characteristics of the target cells. The proposed mechanism involves two key steps: pH-dependent cellular uptake and inhibition of protein synthesis.
-
pH-Dependent Cellular Uptake: Reveromycin A (and presumably C) possesses three carboxylic acid groups.[2][3] In the neutral pH of normal tissues (around 7.4), these groups are ionized, making the molecule polar and less able to cross the cell membrane. In contrast, the microenvironment of many solid tumors is acidic (pH 6.4-7.0) due to the Warburg effect (increased glycolysis and lactate production).[3] In this acidic environment, the carboxylic acid groups are protonated, neutralizing their charge and making the molecule more lipophilic. This allows it to passively diffuse across the cell membrane and accumulate within the cancer cells.[2][3]
-
Inhibition of Protein Synthesis: Once inside the cell, Reveromycin A selectively inhibits eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is crucial for protein synthesis, as it attaches the amino acid isoleucine to its corresponding tRNA molecule. By inhibiting IleRS, Reveromycin A halts protein synthesis, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[1][2][3]
Experimental Protocols
The following is a generalized protocol for a cytotoxicity assay to determine the IC50 value of a compound like this compound. This protocol is based on common colorimetric assays such as the MTT or WST-8 assay.
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
Materials:
-
Cancer cell line(s) of interest
-
Normal (non-cancerous) cell line(s) for comparison
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cells in complete culture medium to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is advisable to perform a broad range of concentrations in a preliminary experiment to narrow down the effective range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include control wells: cells with medium and the vehicle (e.g., DMSO) at the highest concentration used for the drug dilutions, and wells with medium only (no cells) as a blank.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment (WST-8 Example):
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells.
-
Gently shake the plate to ensure uniform color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of selective uptake and action of this compound.
Caption: Inhibition of isoleucyl-tRNA synthetase by this compound.
Caption: General workflow for a cytotoxicity (IC50) assay.
References
- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory action of reveromycin A on TGF-alpha-dependent growth of ovarian carcinoma BG-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Paving the Way for Novel Antifungal Synergies: A Comparative Guide to Evaluating Reveromycin C in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens necessitates the exploration of innovative therapeutic strategies. Combination therapy, which can enhance efficacy, reduce toxicity, and combat resistance, stands as a promising approach.[1] Reveromycin C, a polyketide natural product, presents a compelling candidate for such combination studies due to its unique mechanism of action. While clinical and preclinical data on this compound in combination with other antifungal agents are not yet available, this guide provides a comprehensive framework for researchers to systematically evaluate its potential synergistic interactions.
This guide outlines the standard experimental protocols, data interpretation methods, and potential mechanisms of synergy when combining this compound with established antifungal drug classes. By following this framework, researchers can generate robust and comparable data to accelerate the development of novel, more effective antifungal regimens.
Hypothetical Combination Framework
To comprehensively assess the synergistic potential of this compound, it is recommended to test it in combination with representative agents from the major classes of antifungal drugs:
-
Azoles (e.g., Fluconazole): These agents inhibit the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2]
-
Polyenes (e.g., Amphotericin B): These drugs bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage.[2]
-
Echinocandins (e.g., Caspofungin): This class of drugs inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3]
Quantitative Data on Antifungal Synergy
The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using the Fractional Inhibitory Concentration (FIC) index. This index is derived from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination, as determined by the checkerboard microdilution assay.[4][5]
The FIC index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)[6]
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[6]
The interaction is interpreted based on the FIC index value:
-
Synergy: FIC Index ≤ 0.5[5]
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0[5]
-
Antagonism: FIC Index > 4.0[5]
The following table provides a template for recording and comparing the results of synergy testing between this compound and other antifungal agents against a panel of fungal isolates.
Table 1: Hypothetical Synergy Data for this compound Combinations
| Fungal Isolate | Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction |
|---|---|---|---|---|---|
| Candida albicans | This compound | Data | Data | Data | Synergy/Additive/Antagonism |
| Fluconazole | Data | Data | |||
| Aspergillus fumigatus | This compound | Data | Data | Data | Synergy/Additive/Antagonism |
| Amphotericin B | Data | Data | |||
| Cryptococcus neoformans | This compound | Data | Data | Data | Synergy/Additive/Antagonism |
| | Caspofungin | Data | Data | | |
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is the most common method for evaluating antifungal synergy in vitro.[1][7]
Objective: To determine the MICs of this compound and a partner antifungal, both alone and in various combinations, to calculate the FIC index.[1]
Materials:
-
This compound
-
Partner antifungal agent (e.g., fluconazole, amphotericin B, caspofungin)
-
Fungal isolates
-
96-well microtiter plates
-
RPMI 1640 medium
-
Spectrophotometer or plate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound and the partner antifungal in RPMI 1640 medium.
-
Plate Setup:
-
Add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows).[1]
-
Add 50 µL of each concentration of the partner antifungal to the wells in a vertical orientation (columns).[1] This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls.
-
Designate a growth control well (no drug) and a sterility control well (no inoculum).[1]
-
-
Inoculation: Prepare a fungal inoculum suspension standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the wells. Add 100 µL of the final inoculum to each well (except the sterility control).[1]
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[1]
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.[1] This can be determined visually or by reading the optical density at a specific wavelength.[8]
-
FIC Index Calculation: Calculate the FIC index for each combination showing growth inhibition using the formula described above.
Visualizing Experimental and Biological Pathways
To facilitate a deeper understanding of the experimental process and the potential biological interactions, the following diagrams are provided.
Caption: Workflow for Antifungal Synergy Testing.
Potential Mechanisms of Synergy and Signaling Pathways
Reveromycin A, a related compound, is known to inhibit isoleucyl-tRNA synthetase, thereby blocking protein synthesis.[9][10][11] Assuming this compound has a similar mechanism, it could potentiate the activity of other antifungals. For instance, by inhibiting the synthesis of proteins necessary for cell wall repair or stress responses, this compound could render the fungus more susceptible to agents that target the cell wall or membrane.
Caption: Proposed Mechanism of this compound.
The diagrams below illustrate the established pathways of major antifungal classes and how this compound's inhibition of protein synthesis could lead to a synergistic effect.
Caption: Potential Synergy of this compound.
By providing this structured approach, we hope to facilitate and standardize the investigation of this compound in combination with other antifungal agents, ultimately contributing to the development of more effective treatments for life-threatening fungal infections.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Antifungal Combination Therapy: Agents, Order, and Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 5. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Reveromycin C
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of Reveromycin C, a polyketide with antifungal and antiproliferative properties, to ensure minimal environmental impact and adherence to safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, eye protection, and face protection. Work should be conducted under a chemical fume hood to avoid inhalation of any dust or aerosols.[1] Do not eat, drink, or smoke when handling this product. In case of accidental swallowing, call a poison center or doctor; if the individual is exposed or concerned, seek medical advice.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all national and local regulations.[2] Waste materials must be disposed of through an approved waste disposal plant.[1]
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound residues and contaminated materials.
-
Do not mix this compound waste with other chemical waste streams.[2]
2. Container Management:
-
Leave the chemical in its original container whenever possible.[2]
-
If transferring to a new container, ensure it is appropriate for chemical waste and properly labeled with the contents.
-
Uncleaned empty containers should be treated as if they still contain the product and disposed of in the same manner.[2]
3. Collection and Storage of Waste:
-
Store the waste container in a designated, secure area, away from incompatible materials such as strong acids and bases.[1]
-
The storage area should be locked up or accessible only to qualified and authorized personnel.
4. Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Spill Management: In the event of a spill, cover drains to prevent the product from entering them.[2] Collect, bind, and pump off spills. For dry spills, take up the material carefully, avoiding the generation of dust, and place it in the designated waste container for proper disposal.[2] Clean the affected area thoroughly.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 144860-69-5 | [3][4][5] |
| Molecular Formula | C₃₇H₅₄O₁₁ | [3] |
| Formula Weight | 674.8 g/mol | [3] |
| Purity | ≥95% | [3][4] |
| Storage | -20°C | [3] |
| Solubility | Soluble in Methanol, Ethyl acetate | [4] |
Experimental Protocols
While this document focuses on disposal, it is important to note that all experimental work with this compound should be conducted following established laboratory safety protocols. The Safety Data Sheet (SDS) should be consulted for detailed information on handling, hazards, and first-aid measures before beginning any experiment.[1][2][6]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Reveromycin C
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Reveromycin C should adhere to the following personal protective equipment (PPE) guidelines and operational procedures to ensure a safe laboratory environment. While the available Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach is warranted due to the compound's antibiotic nature and its use in a research context where toxicological properties may not be fully elucidated.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. This includes protection for the hands, body, eyes, and respiratory system.
-
Hand Protection: Due to a lack of specific glove resistance data for this compound, it is recommended to use double gloving with nitrile gloves.[1] This practice provides an additional layer of safety against potential contamination. Change gloves immediately if they are torn, punctured, or known to be contaminated.[1]
-
Body Protection: A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn to protect the skin and personal clothing.[1]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent accidental splashes to the eyes.
-
Respiratory Protection: While the SDS states that respiratory equipment is not required, a surgical N-95 respirator is recommended as a precautionary measure, especially when handling the powdered form of the compound, to provide both respiratory and splash protection.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key safety data for this compound.
| Parameter | Value | Source |
| GHS Classification | Not classified as hazardous | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Skin Irritation | Generally does not irritate the skin | |
| Carcinogenicity | Not listed as a carcinogen | |
| Recommended Gloving | Double nitrile gloves | Precautionary measure |
Operational and Disposal Plans
A clear, step-by-step process for handling and disposing of this compound is essential for maintaining a safe laboratory.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Detailed Experimental Protocol
-
Preparation:
-
Before handling this compound, don the complete set of recommended PPE: double nitrile gloves, a disposable gown, and safety glasses. A surgical N-95 respirator is advised when working with the solid compound.
-
Prepare a designated work area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure. Ensure the work surface is clean and uncluttered.
-
-
Handling:
-
When weighing the solid form of this compound, perform the task within the ventilated enclosure to contain any airborne particles.
-
Handle all solutions containing this compound with care to avoid splashes and aerosols.
-
Conduct all experimental procedures involving this compound within the designated and prepared work area.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills of the solid material, carefully pick it up mechanically, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Decontaminate the spill area thoroughly with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, and pipette tips, should be considered contaminated waste.
-
Containerization: Collect all contaminated solid and liquid waste in clearly labeled, sealed containers.
-
Disposal Route: Do not dispose of this compound waste down the drain or in the regular trash. Follow your institution's guidelines for chemical waste disposal. If no specific institutional guidelines are available, mix the waste with an unappealing substance like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash as a last resort.[3] Before disposing of empty original containers, ensure all personal and manufacturer information is obscured.[3]
This comprehensive guide provides a robust framework for the safe handling and disposal of this compound, prioritizing the safety of all laboratory personnel. By adhering to these procedures, researchers can minimize their risk of exposure and ensure a secure working environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
